molecular formula C7H7FN2 B014776 4-Fluorobenzamidine CAS No. 2339-59-5

4-Fluorobenzamidine

Katalognummer: B014776
CAS-Nummer: 2339-59-5
Molekulargewicht: 138.14 g/mol
InChI-Schlüssel: OSTGTIZRQZOYAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluorobenzamidine is a potent and selective small molecule inhibitor of serine proteases, most notably trypsin and trypsin-like enzymes. Its mechanism of action is based on its structure as an amidine, which mimics the transition state of peptide bond hydrolysis, allowing it to bind reversibly and competitively within the enzyme's active site. The fluorine atom at the para-position of the benzamidine ring enhances its binding affinity and metabolic stability compared to the unsubstituted parent compound. This compound is a critical tool in biochemical research for studying protease-dependent signaling pathways, enzyme kinetics, and the regulation of proteolytic cascades such as those involved in coagulation, fibrinolysis, and inflammation. Researchers utilize 4-Fluorobenzamidine in applications including enzyme assay development, high-throughput screening for protease inhibitors, structural biology studies (e.g., X-ray crystallography), and the investigation of pathological conditions where serine proteases play a key role. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-fluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTGTIZRQZOYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401657
Record name 4-Fluorobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2339-59-5
Record name 4-Fluorobenzamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2339-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorobenzamidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Fluorobenzamidine: A Core Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Fluorobenzamidine Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and amidine functional groups into molecular scaffolds has proven to be a highly effective strategy for optimizing the pharmacological properties of drug candidates. 4-Fluorobenzamidine, also known as 4-fluorobenzimidamide, has emerged as a pivotal building block, offering a unique combination of physicochemical and biological attributes. Its hydrochloride salt is a commonly used form in synthesis and biological screening. This guide provides an in-depth exploration of 4-fluorobenzamidine, from its fundamental properties and synthesis to its application in the development of novel therapeutics, with a particular focus on its role as an enzyme inhibitor.

The value of 4-fluorobenzamidine lies in the synergistic interplay of its constituent parts. The fluorine atom, with its high electronegativity and small size, can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of a molecule. The amidine group, a strong base that is protonated at physiological pH, is a key pharmacophore that can engage in crucial hydrogen bonding and electrostatic interactions with biological targets, often mimicking the guanidinium group of arginine. This makes 4-fluorobenzamidine a valuable starting point for the design of inhibitors for enzymes that process arginine, such as nitric oxide synthase (NOS).

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 4-fluorobenzamidine is essential for its effective application in research and development. The key properties of 4-fluorobenzamidine and its more commonly used hydrochloride salt are summarized in the table below.

Property4-Fluorobenzamidine4-Fluorobenzamidine Hydrochloride
Synonyms 4-Fluorobenzimidamide, p-Fluorobenzamidine4-Fluorobenzimidamide hydrochloride
CAS Number 2339-59-5[1]456-14-4[2]
Molecular Formula C₇H₇FN₂[1]C₇H₈ClFN₂[2]
Molecular Weight 138.14 g/mol [1]174.60 g/mol [2][3]
Appearance White Solid[]Solid[3]
Melting Point Not widely reported213-215°C (for monohydrate)[]
Solubility Not widely reportedSoluble in Methanol[]
pKa Not experimentally reportedNot experimentally reported

Synthesis of 4-Fluorobenzamidine Hydrochloride: The Pinner Reaction

The most common and efficient method for the synthesis of 4-fluorobenzamidine hydrochloride is the Pinner reaction. This reaction proceeds in two main stages: the formation of an imino ester hydrochloride (a Pinner salt) from 4-fluorobenzonitrile and an alcohol under acidic conditions, followed by aminolysis of the Pinner salt to yield the desired amidine hydrochloride.

Conceptual Workflow of the Pinner Synthesis

G cluster_0 Stage 1: Pinner Salt Formation cluster_1 Stage 2: Aminolysis 4-Fluorobenzonitrile 4-Fluorobenzonitrile Pinner Salt Formation Pinner Salt Formation 4-Fluorobenzonitrile->Pinner Salt Formation Reacts with Ethanol Ethanol Ethanol->Pinner Salt Formation Reacts with Dry HCl (gas) Dry HCl (gas) Dry HCl (gas)->Pinner Salt Formation Catalyzes Ethyl 4-fluorobenzimidate HCl (Pinner Salt) Ethyl 4-fluorobenzimidate HCl (Pinner Salt) Aminolysis Aminolysis Ethyl 4-fluorobenzimidate HCl (Pinner Salt)->Aminolysis Reacts with Ethyl 4-fluorobenzimidate HCl (Pinner Salt)->Aminolysis Pinner Salt Formation->Ethyl 4-fluorobenzimidate HCl (Pinner Salt) Yields Ammonia Ammonia Ammonia->Aminolysis 4-Fluorobenzamidine HCl 4-Fluorobenzamidine HCl Aminolysis->4-Fluorobenzamidine HCl Yields

Caption: A conceptual workflow for the two-stage Pinner synthesis of 4-Fluorobenzamidine HCl.

Detailed Experimental Protocol (Representative)

The following is a representative, self-validating protocol for the synthesis of 4-fluorobenzamidine hydrochloride based on the principles of the Pinner reaction. Researchers should perform appropriate safety assessments and optimizations for their specific laboratory conditions.

Materials:

  • 4-Fluorobenzonitrile

  • Anhydrous Ethanol

  • Dry Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether

  • Ammonia (gas or solution in ethanol)

  • Round-bottom flask with a gas inlet tube and drying tube

  • Magnetic stirrer

  • Ice bath

Step-by-Step Methodology:

  • Pinner Salt Formation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a calcium chloride drying tube, dissolve 4-fluorobenzonitrile (1.0 eq) in anhydrous ethanol (2.0-3.0 eq).

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be monitored. Continue bubbling until the solution is saturated and a precipitate of the imino ester hydrochloride (Pinner salt) begins to form.

    • Seal the flask and allow it to stand at 0-4°C for 12-24 hours to ensure complete reaction. The progress can be monitored by the disappearance of the nitrile peak in the IR spectrum.

    • The Pinner salt will precipitate as a white solid. Collect the solid by filtration under a dry atmosphere, wash with anhydrous diethyl ether to remove unreacted starting materials, and dry under vacuum.

  • Aminolysis to 4-Fluorobenzamidine Hydrochloride:

    • Suspend the dried ethyl 4-fluorobenzimidate hydrochloride in anhydrous ethanol in a clean, dry flask.

    • Cool the suspension in an ice bath.

    • Bubble anhydrous ammonia gas through the stirred suspension, or add a saturated solution of ammonia in ethanol.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the ammonium chloride byproduct will precipitate. Remove the ammonium chloride by filtration.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-fluorobenzamidine hydrochloride.

    • The product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Self-Validation and Causality:

  • Anhydrous Conditions: The use of anhydrous reagents and a dry atmosphere is critical. Water will hydrolyze the intermediate Pinner salt to the corresponding ester, significantly reducing the yield of the desired amidine.

  • Temperature Control: The initial reaction is performed at 0°C to control the exothermicity of the reaction between HCl and ethanol and to prevent degradation of the Pinner salt.

  • Stoichiometry: An excess of ethanol is used to drive the formation of the imino ester.

  • Purity of Starting Materials: The purity of the starting 4-fluorobenzonitrile is crucial for obtaining a high yield of the final product. 4-Fluorobenzonitrile can be synthesized from 4-chlorobenzonitrile via a fluorination reaction.[5]

Applications in Drug Discovery and Development

4-Fluorobenzamidine is a versatile building block in medicinal chemistry, primarily due to the favorable properties conferred by the fluorinated phenyl ring and the biologically active amidine group.

As an Inhibitor of Nitric Oxide Synthase (NOS)

Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes.[6] Overproduction of NO by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory conditions and neurodegenerative diseases.[6] The amidine group of 4-fluorobenzamidine is a structural mimic of the guanidinium group of L-arginine, the natural substrate for NOS. This structural similarity allows benzamidine derivatives to act as competitive inhibitors of NOS.[7]

Mechanism of NOS Inhibition:

G NOS_Active_Site NOS Active Site (Heme, Biopterin) NO_Production Nitric Oxide Production NOS_Active_Site->NO_Production Catalyzes Inhibition Inhibition of NO Production NOS_Active_Site->Inhibition Leads to L-Arginine L-Arginine (Substrate) L-Arginine->NOS_Active_Site Binds to 4-Fluorobenzamidine 4-Fluorobenzamidine (Inhibitor) 4-Fluorobenzamidine->NOS_Active_Site Competitively Binds G cluster_0 Animal Model cluster_1 Treatment Regimen cluster_2 Efficacy Assessment Animal_Selection Select Female Swiss Albino Mice Acclimatization Acclimatize for 2 weeks Animal_Selection->Acclimatization Tumor_Induction Induce Mammary Tumors (e.g., with DMBA) Acclimatization->Tumor_Induction Grouping Randomize into Control and Treatment Groups Tumor_Induction->Grouping Treatment Administer 4-Fluorobenzamidine Derivative (e.g., 2.5 mg/kg, p.o.) Grouping->Treatment Tumor_Metrics Monitor Tumor Incidence, Multiplicity, and Size Treatment->Tumor_Metrics Tissue_Collection Collect Tumor Tissue Tumor_Metrics->Tissue_Collection Molecular_Analysis Perform qRT-PCR for Apoptotic and Cell Cycle Genes Tissue_Collection->Molecular_Analysis

Caption: In vivo experimental workflow for assessing the antitumor activity of a 4-Fluorobenzamidine derivative.

Safety and Handling

4-Fluorobenzamidine and its hydrochloride salt are research chemicals and should be handled with appropriate safety precautions. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-fluorobenzamidine hydrochloride is classified with the following hazard statements:

  • H315: Causes skin irritation. [2]* H319: Causes serious eye irritation. [2]* H335: May cause respiratory irritation. [2] The free base, 4-fluorobenzamidine, has similar and additional hazard statements, including being harmful if swallowed, in contact with skin, or if inhaled. [1] Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents. [3]

Conclusion

4-Fluorobenzamidine is a high-value chemical intermediate with significant applications in pharmaceutical research and drug discovery. Its unique structural features make it an ideal scaffold for the design of enzyme inhibitors and other biologically active molecules. A thorough understanding of its synthesis, physicochemical properties, and biological activities, as outlined in this guide, is crucial for unlocking its full potential in the development of the next generation of therapeutics. As research continues to uncover new applications for this versatile building block, its importance in medicinal chemistry is set to grow.

References

  • Research on the synthesis of 4-fluorobenzonitrile. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • CN1443755A - Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro. (n.d.). Google Patents.
  • CN104098464A - Preparation method for 4-fluorobenzoyl chloride. (n.d.). Google Patents.
  • New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. (2022). Scientific Reports, 12(1), 15729. [Link]

  • CN105523962A - Fluorobenzonitrile compound preparation method. (n.d.). Google Patents.
  • 4-Fluorobenzamidine. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Southan, C., et al. (2016). The IUPHAR/BPS Guide to PHARMACOLOGY in 2016: towards curated quantitative interactions between 1300 protein targets and 6000 ligands. Nucleic Acids Research, 44(D1), D1054–D1068. [Link]

  • 4-Fluorobenzamidine Hydrochloride. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • 4-Fluorobenzamide. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. (2024). RSC Medicinal Chemistry, 15(1), 27-40. [Link]

  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (2022). European Journal of Organic Chemistry, 2022(28), e202200358. [Link]

  • Inhibition of nitric oxide synthase as a potential therapeutic target. (1999). Journal of the Royal Society of Medicine, 92(3), 116-121. [Link]

  • Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. (2023). ChemRxiv. [Link]

  • Inducible nitric oxide synthase blockade with aminoguanidine, protects mice infected with Nocardia brasiliensis from actinomycetoma development. (2020). PLoS ONE, 15(10), e0240192. [Link]

  • Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor. (1997). Biochemical and Biophysical Research Communications, 232(1), 88-90. [Link]

Sources

Technical Guide: 4-Fluorobenzamidine Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MoA) of 4-Fluorobenzamidine (4-FBA) and its pharmacologically optimized derivatives (e.g., Bithiophene-fluorobenzamidine, BFB) in the context of cancer cell biology.

Mechanism of Action, Signaling Dynamics, and Experimental Validation

Executive Summary

4-Fluorobenzamidine (4-FBA) represents a privileged pharmacophore in medicinal chemistry, functioning primarily as a competitive inhibitor of trypsin-like serine proteases. In oncology, its utility is bifurcated into two distinct mechanistic domains:

  • Extracellular blockade: Direct inhibition of the Urokinase Plasminogen Activator (uPA) system, preventing Extracellular Matrix (ECM) degradation and metastatic invasion.

  • Intracellular modulation: Optimized derivatives (e.g., BFB) exhibit off-target or poly-pharmacological effects, specifically the downregulation of CDK1/HER2 and upregulation of p53/p21, driving G2/M arrest and apoptosis.

This guide analyzes these pathways and provides validated protocols for assessing their efficacy in drug development pipelines.

Pharmacological Profile & Chemical Logic
2.1 The Warhead: Benzamidine Specificity

The benzamidine moiety mimics the side chain of Arginine (Arg). This allows 4-FBA to anchor firmly into the S1 specificity pocket of serine proteases (uPA, Matriptase, Thrombin).

  • Binding Interaction: The amidine group forms a critical salt bridge with Asp189 at the bottom of the S1 pocket.

  • The Fluorine Advantage: The para-fluorine substitution on the benzene ring serves two roles:

    • Electronic: Modulates the pKa of the amidine group, optimizing binding affinity at physiological pH.

    • Metabolic: Blocks para-hydroxylation by cytochrome P450 enzymes, enhancing metabolic stability compared to unsubstituted benzamidine.

2.2 Dual-Action Mechanism

While the core 4-FBA molecule acts as a protease inhibitor (


 typically in the 

range), complex derivatives like Bithiophene-fluorobenzamidine (BFB) integrate this warhead into a larger scaffold, enabling nanomolar potency and intracellular signaling modulation.
FeatureCore 4-FluorobenzamidineBFB Derivative
Primary Target uPA / Trypsin (S1 Pocket)uPA, CDK1, HER2
Mechanism Competitive Enzyme InhibitionMulti-target Modulation
Cellular Outcome Reduced Invasion/MigrationApoptosis & Cell Cycle Arrest
Potency (IC50) High


(Colon/Breast lines)
Detailed Mechanism of Action
3.1 Pathway A: The Anti-Metastatic Cascade (uPA Inhibition)

High expression of uPA correlates with aggressive metastasis. 4-FBA blocks the catalytic activity of uPA bound to its receptor (uPAR).

Causality Chain:

  • Inhibition: 4-FBA occupies the uPA active site.

  • Plasminogen Blockade: Conversion of Plasminogen to Plasmin is halted.

  • MMP Suppression: Downstream activation of Matrix Metalloproteinases (MMP-2, MMP-9) is prevented.

  • ECM Preservation: The basement membrane remains intact; tumor cells cannot intravasate.

3.2 Pathway B: The Pro-Apoptotic Cascade (Intracellular)

Advanced 4-FBA derivatives penetrate the cell membrane to modulate kinase activity and gene expression.

  • Cell Cycle Arrest: Downregulation of CDK1 (Cyclin Dependent Kinase 1) halts the cell cycle at the G2/M phase.

  • Apoptotic Induction:

    • Intrinsic: Downregulation of Bcl-2 / Upregulation of p53.

    • Extrinsic: Upregulation of FasL and Caspase-8.[1]

3.3 Mechanistic Visualization

The following diagram illustrates the dual blockade of the uPA axis and the intracellular signaling modulation.

G cluster_ext Extracellular (Anti-Metastatic) cluster_int Intracellular (Pro-Apoptotic) Drug 4-Fluorobenzamidine (and BFB Derivative) uPA uPA Active Site (Serine Protease) Drug->uPA Competitive Inhibition CDK1 CDK1 / HER2 Drug->CDK1 Downregulates p53 p53 / p21 (Tumor Suppressors) Drug->p53 Upregulates Plasminogen Plasminogen uPA->Plasminogen Catalyzes Plasmin Plasmin Plasminogen->Plasmin Blocked MMP MMP Activation (MMP-2/9) Plasmin->MMP Activates ECM ECM Degradation (Metastasis) MMP->ECM Degrades Apoptosis Apoptosis (Cell Death) CDK1->Apoptosis G2/M Arrest Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Represses Caspase Caspase-3/8 Activation p53->Caspase Activates Bcl2->Caspase Inhibits Caspase->Apoptosis Execution

Figure 1: Dual mechanism of action showing extracellular uPA inhibition and intracellular CDK1/p53 modulation.

Experimental Validation Protocols

To validate the efficacy of 4-FBA or its derivatives, the following protocols are recommended. These are designed to be self-validating with built-in controls.

4.1 Protocol A: Chromogenic uPA Inhibition Assay (Kinetics)

Objective: Determine the inhibitory constant (


) of the compound against uPA.
  • Reagents:

    • Human High Molecular Weight uPA (Sigma/Merck).

    • Chromogenic Substrate: S-2444 (Pyro-Glu-Gly-Arg-pNA).

    • Buffer: 50 mM Tris-HCl, pH 8.8, 0.01% Tween-80.

  • Workflow:

    • Preparation: Dilute uPA to 50 IU/mL in buffer. Prepare serial dilutions of 4-FBA (0.1

      
       to 100 
      
      
      
      ).
    • Incubation: Mix 20

      
       enzyme + 20 
      
      
      
      inhibitor in a 96-well plate. Incubate for 15 min at 37°C.
    • Reaction Start: Add 20

      
       of S-2444 substrate (final conc. 
      
      
      
      equivalent).
    • Measurement: Monitor Absorbance at 405 nm every 30 seconds for 20 minutes (Kinetic Mode).

  • Data Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to the competitive inhibition equation (Dixon Plot) to calculate 
    
    
    
    .
  • Validation Check: The control (no inhibitor) must show linear absorbance increase (

    
    ).
    
4.2 Protocol B: Matrigel Invasion Assay (Functional)

Objective: Quantify the compound's ability to block cancer cell invasion through ECM.

  • Reagents:

    • Boyden Chambers (8

      
       pore size).
      
    • Matrigel (Corning, reduced growth factor).

    • Cell Line: MDA-MB-231 (High uPA expressors).

  • Workflow:

    • Coating: Coat upper chambers with 50

      
       Matrigel (1 mg/mL). Polymerize at 37°C for 4 hrs.
      
    • Seeding: Seed

      
       cells in serum-free media containing 4-FBA (IC50 concentration) into the upper chamber.
      
    • Chemoattractant: Add media + 10% FBS to the lower chamber.

    • Incubation: 24 hours at 37°C / 5% CO2.

    • Staining: Wipe non-invading cells from the top. Fix and stain invading cells (bottom) with Crystal Violet.

  • Quantification: Count cells in 5 random fields per well.

  • Validation Check: Include a "No Matrigel" migration control to distinguish between invasion blockade and simple migration blockade.

Therapeutic Implications

The 4-Fluorobenzamidine scaffold offers a versatile platform for drug development:

  • Combination Therapy: Due to its distinct mechanism (protease inhibition), it synergizes well with cytotoxic agents (e.g., Cisplatin, Tamoxifen), preventing the "escape" of metastatic cells during primary tumor debulking.

  • Bioavailability: The fluorine substitution improves lipophilicity, potentially enhancing oral bioavailability compared to charged amidine precursors.

  • Safety Profile: Unlike broad-spectrum protease inhibitors, specific derivatives (like BFB) have shown reduced hepatotoxicity in in vivo models (e.g., DMH-induced colorectal cancer rats).

References
  • New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Investigational New Drugs. (2022).

  • The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine-Induced Colorectal Cancer in Rats. Anti-Cancer Agents in Medicinal Chemistry. (2021).

  • 4-Aminoarylguanidine and 4-aminobenzamidine derivatives as potent and selective urokinase-type plasminogen activator inhibitors. Bioorganic & Medicinal Chemistry Letters. (2002).[2]

  • Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles. Journal of Hematology & Oncology. (2022).

  • Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity. RSC Advances. (2020).

Sources

An In-depth Technical Guide to the Biological Activity of 4-Fluorobenzamidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1.1 The 4-Fluorobenzamidine Scaffold: An Overview of its Chemical Properties and Therapeutic Potential

The 4-fluorobenzamidine scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry and drug discovery. Its core structure, featuring a benzamidine group substituted with a fluorine atom at the para position, provides a unique combination of electronic and steric properties. The benzamidine moiety is a well-known mimic of arginine and lysine, enabling it to interact with the active sites of various enzymes, particularly serine proteases. The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of the molecule. These characteristics make 4-fluorobenzamidine derivatives promising candidates for the development of novel therapeutics targeting a range of diseases.

1.2 Rationale for Investigation: Why 4-Fluorobenzamidine Derivatives are a Focus in Drug Discovery

The therapeutic potential of 4-fluorobenzamidine derivatives stems from their ability to selectively interact with key biological targets. Researchers and drug development professionals are increasingly drawn to this class of compounds due to their demonstrated efficacy in preclinical models of cancer, inflammation, and thrombosis. The core directive of this guide is to provide an in-depth technical overview of the biological activities of these derivatives, elucidating their mechanisms of action and providing practical, field-proven experimental protocols to assess their therapeutic utility.

Key Biological Activities and Mechanisms of Action

Antitumor Activity

Certain 4-fluorobenzamidine derivatives have emerged as potent antitumor agents, with a notable example being a novel Bithiophene-Fluorobenzamidine (BFB) compound.[1][2] This derivative has demonstrated significant efficacy against colorectal and breast cancer models.[1][3]

2.1.1 Induction of Apoptosis in Cancer Cells

A primary mechanism underlying the antitumor effect of the BFB derivative is the induction of programmed cell death, or apoptosis. In human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, this compound has been shown to trigger both the extrinsic and intrinsic apoptotic pathways.[1][3] Treatment with the BFB derivative leads to a significant increase in the population of apoptotic cells.[3]

2.1.2 Modulation of Key Signaling Pathways

The pro-apoptotic activity of the Bithiophene-Fluorobenzamidine derivative is mediated through the modulation of several key signaling molecules. In colorectal cancer models, it upregulates the expression of FasL, TRAIL, p53, and caspase-8, which are crucial components of the extrinsic apoptotic pathway.[2] Concurrently, it downregulates the anti-apoptotic proteins Bcl-2 and survivin, promoting the intrinsic apoptotic cascade.[2] In breast cancer models, this derivative has been observed to down-regulate the expression of Cyclin-Dependent Kinase 1 (CDK1) and Human Epidermal growth factor Receptor 2 (HER2), while upregulating the tumor suppressor p53 and the cell cycle inhibitor p21.[3]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway BFB Bithiophene-Fluorobenzamidine (BFB) FasL FasL BFB->FasL Upregulates TRAIL TRAIL BFB->TRAIL Upregulates Bcl2 Bcl-2 BFB->Bcl2 Downregulates survivin Survivin BFB->survivin Downregulates p53 p53 BFB->p53 Upregulates caspase8 Caspase-8 FasL->caspase8 TRAIL->caspase8 apoptosis Apoptosis caspase8->apoptosis Bcl2->apoptosis survivin->apoptosis p53->FasL Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Fluorobenzamide 4-Fluorobenzamide Derivative Fluorobenzamide->COX_Enzymes Inhibits

Caption: Mechanism of COX Inhibition by 4-Fluorobenzamide Derivatives.

Anticoagulant Activity

The benzamidine scaffold is a well-established inhibitor of serine proteases, a class of enzymes that play a critical role in the blood coagulation cascade. [4][5]This inhibitory activity makes benzamidine derivatives, including those with a 4-fluoro substitution, attractive candidates for the development of novel anticoagulants. [6] 2.3.1 Inhibition of Serine Proteases: Factor Xa and Thrombin

Key serine proteases in the coagulation cascade that are targeted by benzamidine derivatives include Factor Xa and thrombin. [5][7]By inhibiting these enzymes, 4-fluorobenzamidine derivatives can effectively block the amplification of the clotting signal and the final conversion of fibrinogen to fibrin, thereby preventing thrombus formation. [7]

FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Prothrombin Prothrombin FactorXa->Prothrombin Thrombin Thrombin FactorXa->Thrombin Activates Prothrombin->Thrombin Cleaves to Fibrin Fibrin (Clot) Thrombin->Fibrin Converts Fibrinogen Fibrinogen Fluorobenzamidine 4-Fluorobenzamidine Derivative Fluorobenzamidine->FactorXa Inhibits Fluorobenzamidine->Thrombin Inhibits

Caption: Role of 4-Fluorobenzamidine Derivatives in the Coagulation Cascade.

Experimental Protocols for Assessing Biological Activity

In Vitro Assays

3.1.1 Serine Protease Inhibition Assay

  • Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of a specific serine protease (e.g., trypsin, thrombin, Factor Xa). The assay utilizes a chromogenic or fluorogenic substrate that is cleaved by the active enzyme to produce a detectable signal. The reduction in signal in the presence of the test compound is proportional to its inhibitory activity. [8][9]

  • Detailed Step-by-Step Protocol: [8][9] 1. Reagent Preparation:

    • Prepare a stock solution of the 4-fluorobenzamidine derivative in a suitable solvent (e.g., DMSO).
    • Prepare a working solution of the target serine protease in an appropriate assay buffer.
    • Prepare a working solution of the corresponding fluorogenic substrate in the assay buffer.
    • Assay Procedure (96-well plate format):
    • Add a small volume of the test compound at various concentrations to the wells of a microtiter plate. Include a vehicle control (solvent only) and a positive control inhibitor.
    • Add the serine protease solution to each well and incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme binding.
    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
    • Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex 360 nm, λem 480 nm).
    • Data Analysis:
    • Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagent_prep [label="Prepare Reagents\n(Inhibitor, Enzyme, Substrate)"]; plate_setup [label="Add Inhibitor & Enzyme\nto 96-well plate"]; incubation [label="Incubate at 37°C"]; add_substrate [label="Add Fluorogenic Substrate"]; read_plate [label="Measure Fluorescence\n(Plate Reader)"]; data_analysis [label="Calculate % Inhibition\n& IC50"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> reagent_prep; reagent_prep -> plate_setup; plate_setup -> incubation; incubation -> add_substrate; add_substrate -> read_plate; read_plate -> data_analysis; data_analysis -> end; }

Caption: Workflow for Serine Protease Inhibition Assay.

3.1.2 Cell Viability (MTT) Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. [10][11]In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. [12]The amount of formazan produced is proportional to the number of viable cells. [12]

  • Detailed Step-by-Step Protocol: [12][13][14] 1. Cell Seeding:

    • Plate the desired cancer cell line (e.g., HCT-116, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
    • Compound Treatment:
    • Treat the cells with various concentrations of the 4-fluorobenzamidine derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
    • MTT Incubation:
    • Remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.
    • Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
    • Formazan Solubilization:
    • Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
    • Absorbance Measurement:
    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
    • Data Analysis:
    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed Cells in\n96-well Plate"]; treat_cells [label="Treat with Compound"]; add_mtt [label="Add MTT Reagent"]; incubate_mtt [label="Incubate at 37°C"]; solubilize [label="Solubilize Formazan"]; read_absorbance [label="Measure Absorbance\n(570 nm)"]; analyze_data [label="Calculate % Viability\n& IC50"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> seed_cells; seed_cells -> treat_cells; treat_cells -> add_mtt; add_mtt -> incubate_mtt; incubate_mtt -> solubilize; solubilize -> read_absorbance; read_absorbance -> analyze_data; analyze_data -> end; }

Caption: MTT Assay Workflow.

In Vivo Assays

3.2.1 Xenograft Tumor Model for Antitumor Activity

  • Principle: This assay evaluates the in vivo antitumor efficacy of a test compound in an animal model. [15]Human cancer cells are implanted into immunocompromised mice (e.g., nude mice), where they form tumors. [15]The effect of the test compound on tumor growth is then monitored over time. [16]

  • Detailed Step-by-Step Protocol: [2][15] 1. Cell Preparation and Implantation:

    • Harvest a sufficient number of human cancer cells (e.g., HCT-116) and resuspend them in a suitable medium, sometimes mixed with Matrigel to enhance tumor take.
    • Subcutaneously inject the cell suspension into the flank of each immunocompromised mouse.
    • Tumor Growth and Treatment Initiation:
    • Monitor the mice regularly for tumor formation.
    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
    • Administer the 4-fluorobenzamidine derivative to the treatment group via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
    • Tumor Measurement and Monitoring:
    • Measure the tumor dimensions (length and width) with calipers at regular intervals.
    • Calculate the tumor volume using the formula: (Length x Width²) / 2.
    • Monitor the body weight and overall health of the mice throughout the study.
    • Study Termination and Analysis:
    • At the end of the study, euthanize the mice and excise the tumors.
    • Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis).
    • Data Analysis:
    • Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the antitumor efficacy of the compound.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; implant_cells [label="Implant Cancer Cells\ninto Mice"]; tumor_growth [label="Monitor Tumor Growth"]; randomize [label="Randomize Mice into\nTreatment & Control Groups"]; treat_mice [label="Administer Compound\nor Vehicle"]; measure_tumors [label="Measure Tumor Volume\n& Body Weight"]; terminate [label="Terminate Study & \nExcise Tumors"]; analyze [label="Analyze Tumor Weight\n& Biomarkers"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> implant_cells; implant_cells -> tumor_growth; tumor_growth -> randomize; randomize -> treat_mice; treat_mice -> measure_tumors; measure_tumors -> treat_mice [label="Repeat Treatment"]; measure_tumors -> terminate; terminate -> analyze; analyze -> end; }

Caption: In Vivo Tumorigenicity Assay Workflow.

Quantitative Data Summary

Table of Antitumor Activity of Selected 4-Fluorobenzamidine Derivatives
CompoundCell LineIC50Reference
Bithiophene-Fluorobenzamidine (BFB)HCT-116 (Colon Cancer)~0.3 µg/mL[2]
Bithiophene-Fluorobenzamidine (BFB)Panel of 60 Cancer Cell Lines (NCI)Median Growth Inhibition at 0.63 µM[3]
Table of Anti-inflammatory Activity of Selected 4-Fluorobenzamide Derivatives
CompoundIn Vivo Edema Inhibition (%)In Vivo Analgesic Activity (% Writhing Protection)COX-2 Selectivity IndexReference
4-chlorophenyl derivative (4b)92.361005.75[1]
Indomethacin (Standard)65.6474.060.27[1]
Celecoxib (Standard)Not ReportedNot Reported4.55[1]
Table of Anticoagulant Activity of Selected Benzamidine Derivatives
Compound ClassTarget EnzymeGeneral FindingReference
Substituted BenzamidinesTrypsin, Thrombin, Plasmin, C1sInhibition constants correlated with physicochemical properties of substituents.[4]
Benzamidine DerivativesFactor XaPotent inhibitors useful as anticoagulants.[5][7]

Discussion and Future Perspectives

5.1 Structure-Activity Relationships (SAR) Insights

The biological activity of 4-fluorobenzamidine derivatives is highly dependent on the nature of the substituents attached to the core scaffold. For instance, the potent antitumor activity of the BFB derivative highlights the importance of the bithiophene moiety in its mechanism of action. In the case of anti-inflammatory 4-fluorobenzamide derivatives, the substitution on the quinazolinone ring significantly influences their COX inhibitory activity and selectivity. [1]Further exploration of the structure-activity relationships is crucial for the rational design of more potent and selective compounds.

5.2 Challenges and Opportunities in the Development of 4-Fluorobenzamidine-Based Therapeutics

While 4-fluorobenzamidine derivatives show great promise, several challenges need to be addressed in their development as therapeutic agents. These include optimizing their pharmacokinetic properties, minimizing off-target effects, and ensuring a favorable safety profile. However, the versatility of the 4-fluorobenzamidine scaffold presents numerous opportunities for the development of novel drugs for a wide range of diseases, from cancer and inflammation to cardiovascular disorders.

5.3 Future Research Directions

Future research in this area should focus on several key aspects. The synthesis and screening of new libraries of 4-fluorobenzamidine derivatives will be essential to identify compounds with improved efficacy and selectivity. In-depth mechanistic studies are needed to fully elucidate the molecular targets and signaling pathways involved in their biological activities. Furthermore, advanced preclinical and clinical studies will be required to translate the promising in vitro and in vivo findings into effective therapies for patients.

References

  • A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • Design and Synthesis of Novel 4-Fluorobenzamide-based Derivatives as Promising Anti-inflammatory and Analgesic Agents with an Enhanced Gastric Tolerability and COX-inhibitory Activity - ResearchGate. (2025, August 15). Retrieved January 30, 2026, from [Link]

  • New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC - PubMed Central. (2022, September 15). Retrieved January 30, 2026, from [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - MDPI. (2023, June 20). Retrieved January 30, 2026, from [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases - Frontiers. (2022, September 27). Retrieved January 30, 2026, from [Link]

  • The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Inhibition of four human serine proteases by substituted benzamidines - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • ES2208737T3 - DERIVATIVES OF BENZAMIDINE, ITS PREPARATION AND ITS USE AS ANTICOAGULANTS. - Google Patents. (n.d.).
  • Table 4 . Experimental conditions for serine protease inhibition assays. - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Tumorigenicity Assay in Nude Mice - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • In Vivo Tumorigenicity & Oncogenicity Studies - ViruSure - Cell lines. (n.d.). Retrieved January 30, 2026, from [Link]

  • Anticoagulant activity of dextran derivatives - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases - PMC - NIH. (2022, September 28). Retrieved January 30, 2026, from [Link]

  • AU707323B2 - Benzamidine derivatives and their use as anti-coagulants - Google Patents. (n.d.).
  • Protease Inhibitors 101: Best Practices for Use in the Lab - Bitesize Bio. (n.d.). Retrieved January 30, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved January 30, 2026, from [Link]

  • Tumorigenicity Tests for the Quality & Safety Assessment of Cell-Based Therapeutic Products - National Institute of Health Sciences. (2015, February 19). Retrieved January 30, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - MDPI. (2022, February 7). Retrieved January 30, 2026, from [Link]

  • Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). Retrieved January 30, 2026, from [Link]

  • Immobilization of an anticoagulant benzamidine derivative: effect of spacer arms and carrier hydrophobicity on thrombin binding - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Mechanism of Breast Cancer Preventive Action of Pomegranate: Disruption of Estrogen Receptor and Wnt/β-Catenin Signaling Pathways - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • Tumorigenicity Testing - Creative Diagnostics. (n.d.). Retrieved January 30, 2026, from [Link]

  • The Complete Guide for Protease Inhibition. (n.d.). Retrieved January 30, 2026, from [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - NIH. (2021, April 2). Retrieved January 30, 2026, from [Link]

  • In vivo Tumorigenicity Testing to Evaluate Your Therapeutics' Safety - InnoSer. (2024, February 21). Retrieved January 30, 2026, from [Link]

  • Agents for Chemoprevention and Their Mechanism of Action - Holland-Frei Cancer Medicine - NCBI. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

Technical Deep Dive: 4-Fluorobenzamidine in Protease Inhibition & Structural Biology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Fluorobenzamidine as a Serine Protease Inhibitor Content Type: Technical Deep Dive & Experimental Guide Audience: Senior Scientists, Structural Biologists, and Medicinal Chemists

Mechanistic Foundation: The "Spy" in the S1 Pocket

4-Fluorobenzamidine (4-FBA) is more than a simple competitive inhibitor; it is a dual-purpose molecular tool. While it functions pharmacologically as a reversible serine protease inhibitor (targeting Trypsin, Thrombin, and Urokinase), its primary utility in modern drug discovery lies in its role as a 19F NMR reporter ligand .

Binding Thermodynamics & Structural Logic

Like its parent compound benzamidine, 4-FBA binds exclusively to the S1 specificity pocket of trypsin-like serine proteases.

  • The Anchor: The amidine group (

    
    ) is protonated at physiological pH (pKa 
    
    
    
    11). It mimics the guanidinium side chain of Arginine (the natural substrate's P1 residue).
  • The Interaction: It forms a critical bidentate salt bridge with the carboxylate of Asp189 (in Trypsin numbering) located at the bottom of the S1 pocket.

  • The Fluorine Modification: The addition of a fluorine atom at the para position (C4) introduces a strong electron-withdrawing group.

    • Effect on pKa: It slightly lowers the pKa of the amidine group compared to unsubstituted benzamidine, subtly modulating the electrostatic interaction energy.

    • Effect on Lipophilicity: It increases lipophilicity, potentially displacing conserved water molecules in the hydrophobic regions of the S1 pocket.

Diagram: Competitive Inhibition Mechanism

The following diagram illustrates the competitive displacement mechanism fundamental to 4-FBA's activity.

G Enzyme Serine Protease (Free Enzyme) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + 4-FBA (Ki) Substrate Substrate (e.g., BAPNA) Substrate->ES_Complex Inhibitor 4-FBA (Inhibitor) Inhibitor->EI_Complex Product Cleaved Product + Enzyme ES_Complex->Product k_cat

Figure 1: Competitive inhibition logic. 4-FBA competes with the substrate for the active site. High concentrations of 4-FBA drive the equilibrium toward the inactive EI complex.

Comparative Profiling: 4-FBA vs. Standard Inhibitors

In protein purification and crystallography, choosing the right inhibitor is a balance between affinity, reversibility, and detectability.

Table 1: Comparative Inhibitor Profile

Feature4-Fluorobenzamidine Benzamidine PMSF Leupeptin
Inhibition Type Reversible, CompetitiveReversible, CompetitiveIrreversible (Covalent)Reversible, Competitive
Target Specificity Trypsin, Thrombin, XaTrypsin, Thrombin, XaBroad Serine ProteasesSerine/Cysteine Proteases
Binding Affinity (

)

20–40

M (Trypsin)
18

M (Trypsin)
N/A (Covalent

)

0.2

M (Trypsin)
Primary Utility Fragment Screening (NMR) , CrystallographyPurification (Elution)Lysis buffer additiveCell culture, assays
Stability (pH) Stable (Acidic/Neutral)StableUnstable > pH 7.5Stable
Safety Note IrritantIrritantToxic/Neurotoxic Low Toxicity

Expert Insight: While Leupeptin is a tighter binder (


 in nanomolar range), 4-FBA and Benzamidine are preferred for crystallography because their weaker affinity (

M range) allows them to stabilize the active site without inducing massive conformational changes that might prevent crystallization of weaker protein-protein complexes.

Application: 19F NMR Fragment Screening (The "Spy" Assay)

This is the most sophisticated application of 4-FBA. In Fragment-Based Drug Discovery (FBDD), 4-FBA serves as a Spy Molecule (Reporter Ligand) to detect the binding of other, non-fluorinated fragments to the ATP or S1 pockets.

The Principle
  • Signal A: Free 4-FBA in solution gives a sharp, distinct 19F NMR signal.

  • Signal B: When 4-FBA binds to the protein (Trypsin), the signal broadens significantly (line broadening) and shifts (Chemical Shift Perturbation) due to the slow tumbling of the large protein complex.

  • Competition: If a library fragment binds to the same pocket, it displaces 4-FBA. The 4-FBA returns to its "free" state, and the sharp NMR signal reappears.

Workflow Diagram

NMR_Screen Step1 1. Reference Spectrum (Protein + 4-FBA) State1 Broad Signal (Bound State) Step1->State1 Step2 2. Add Fragment Library (Cocktail of 5-10 compounds) State1->Step2 Step3 3. Measure 19F NMR Step2->Step3 Result_Hit HIT DETECTED: Signal Sharpens (4-FBA Displaced) Step3->Result_Hit Competitive Binder Present Result_Miss NO HIT: Signal remains Broad (4-FBA remains bound) Step3->Result_Miss No Binder Present

Figure 2: 19F NMR "Spy" Assay Workflow. The sharpening of the fluorine signal indicates a successful "hit" from the fragment library.

Experimental Protocols

Protocol A: Synthesis of 4-Fluorobenzamidine Hydrochloride

Rationale: Commercial supplies can be expensive or degraded. The Pinner reaction is the standard for high-purity amidine synthesis.

Materials: 4-Fluorobenzonitrile, Anhydrous Ethanol, Dry HCl gas (or Acetyl Chloride/Ethanol), Anhydrous Ether, Ammonia (gas or methanolic).

  • Imidate Formation (Pinner Step 1):

    • Dissolve 4-fluorobenzonitrile (10 mmol) in anhydrous ethanol (1.1 eq).

    • Cool to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution until saturation (approx. 30 mins) OR add Acetyl Chloride dropwise to the ethanol solution (generates HCl in situ).

    • Seal and stir at 4°C for 24–48 hours. The imidate ester hydrochloride will precipitate.[1]

    • QC Point: Precipitate must be white. Yellowing indicates hydrolysis.

  • Amidine Formation (Pinner Step 2):

    • Filter the imidate salt and wash with anhydrous ether.

    • Resuspend in anhydrous ethanol.

    • Treat with excess ammonia (7N in methanol) at 0°C.

    • Stir at Room Temperature (RT) for 24 hours.

  • Purification:

    • Evaporate solvent. Recrystallize the solid from Ethanol/Ether.

    • Validation: Verify structure via 1H NMR (D2O) and 19F NMR.

Protocol B: Determination of (Spectrophotometric Assay)

Rationale: To validate the inhibitor potency against your specific protease batch.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl2.

  • Enzyme: Bovine Trypsin (stock 1 mg/mL in 1 mM HCl).

  • Substrate: BAPNA (N-Benzoyl-DL-arginine-4-nitroanilide).

  • Inhibitor: 4-FBA (prepare serial dilutions: 0, 10, 20, 40, 80

    
    M).
    

Procedure:

  • Baseline: Set spectrophotometer to 410 nm (detects p-nitroaniline release). Temperature: 25°C.

  • Reaction Mix: In a cuvette, add Buffer (to final vol 1 mL), Trypsin (final 50 nM), and 4-FBA (variable conc). Incubate 5 mins to reach equilibrium (

    
    ).
    
  • Initiation: Add BAPNA (final 1 mM). Mix immediately.

  • Measurement: Record

    
     for the linear portion (first 2-3 mins).
    
  • Analysis:

    • Plot

      
       vs. 
      
      
      
      (Dixon Plot).
    • The intersection of lines from different substrate concentrations yields

      
      .
      
    • Expected Result: For competitive inhibition, lines intersect above the x-axis.

References & Authority

  • Mechanism & Crystallography:

    • Source: RCSB Protein Data Bank. "Structure of Trypsin-Benzamidine Complex (3PTB)."

    • URL:[Link]

    • Relevance: Defines the structural basis (Asp189 salt bridge) for all benzamidine derivatives.

  • 19F NMR Screening Methodology:

    • Source: Buchholz, C. R., & Pomerantz, W. C. K. (2021).[2] "19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery."[2][3][4] RSC Chemical Biology.[3]

    • URL:[Link]

    • Relevance: Authoritative review on using fluorinated ligands like 4-FBA as reporter molecules.

  • Synthesis (Pinner Reaction):

    • Source: Vogel's Textbook of Practical Organic Chemistry.

    • Context: Standard reference for the conversion of nitriles to amidines via imidates.

  • Kinetic Constants (Benzamidine Reference):

    • Source: Mares-Guia, M., & Shaw, E. (1965). "Active Center of Trypsin: The Binding of Amidines and Guanidines." Journal of Biological Chemistry.

    • URL:[Link]

    • Relevance: Establishes the foundational Ki values for benzamidine derivatives.

Sources

Unveiling the Antitumor Potential of Bithiophene-Fluorobenzamidine: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quest for Novel Anticancer Therapeutics

The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. Small molecule inhibitors have emerged as a cornerstone of modern cancer therapy, offering the promise of targeted intervention in dysregulated cellular pathways. Within this paradigm, fluorinated organic compounds have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability. This guide focuses on a promising fluorinated derivative, Bithiophene-Fluorobenzamidine (BFB), a compound that has demonstrated significant antitumor properties in preclinical studies. While structurally related to 4-Fluorobenzamidine, it is the bithiophene moiety that appears to confer potent anticancer activity. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals dedicated to the preclinical evaluation of novel anticancer compounds like BFB.

Bithiophene-Fluorobenzamidine (BFB): A Profile of a Promising Anticancer Agent

Bithiophene-Fluorobenzamidine is a synthetic organic compound that has shown considerable promise in preclinical cancer models, including colorectal and breast cancer. Its chemical structure, featuring a fluorobenzamidine head and a bithiophene tail, is believed to be crucial for its biological activity.

Chemical Properties of the Core Structure (4-Fluorobenzamidine):

PropertyValueSource
Molecular FormulaC7H7FN2PubChem
Molecular Weight138.14 g/mol PubChem
AppearanceSolidN/A
IUPAC Name4-fluorobenzenecarboximidamidePubChem

Note: Detailed physicochemical properties of the Bithiophene-Fluorobenzamidine derivative are proprietary to the synthesizing laboratories but are under investigation for publication.

The synthesis of BFB involves a multi-step process, typically starting from 4-fluorobenzonitrile, which is converted to 4-fluorobenzamidine and subsequently coupled with a bithiophene derivative. The precise synthetic route can be adapted from established methods for the synthesis of similar bi-aryl compounds.[1]

Unraveling the Mechanism of Action: BFB's Assault on Cancer Cells

Preclinical evidence strongly suggests that BFB exerts its antitumor effects primarily through the induction of apoptosis, or programmed cell death, and the inhibition of metastatic processes. The proposed mechanism involves a multi-pronged attack on key cancer-related signaling pathways.

Induction of Apoptosis: A Two-Pronged Approach

BFB appears to trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.

  • Extrinsic Pathway Activation: BFB has been shown to upregulate the expression of key components of the extrinsic pathway, including Fas ligand (FasL) and TNF-related apoptosis-inducing ligand (TRAIL).[2] This leads to the activation of caspase-8, a critical initiator caspase in this pathway.[2]

  • Intrinsic Pathway Engagement: The compound also modulates the intrinsic pathway by downregulating the anti-apoptotic proteins Bcl-2 and survivin.[2] This disruption of the mitochondrial outer membrane potential leads to the release of pro-apoptotic factors and subsequent activation of the caspase cascade.

  • The Central Role of p53: BFB treatment leads to an upregulation of the tumor suppressor protein p53.[2] Activated p53 can transcriptionally activate pro-apoptotic genes, further amplifying the apoptotic signal.

Inhibition of Cell Proliferation and Metastasis

Beyond inducing apoptosis, BFB also exhibits cytostatic and anti-metastatic properties.

  • Cell Cycle Arrest: BFB has been observed to induce cell cycle arrest, a critical mechanism for halting uncontrolled cancer cell proliferation. This is associated with the upregulation of the cyclin-dependent kinase inhibitor p21.

  • Suppression of Pro-Survival Signaling: The Akt signaling pathway, a crucial mediator of cell survival and proliferation, is suppressed by BFB treatment.[3]

  • Inhibition of Cell Migration: In vitro studies have demonstrated that BFB can inhibit the migration of cancer cells, a key step in the metastatic cascade.

Preclinical Evaluation Workflow: A Step-by-Step Guide

A rigorous and systematic preclinical evaluation is paramount to validating the therapeutic potential of BFB. The following sections provide detailed, field-proven protocols for the in vitro and in vivo assessment of its antitumor properties.

In Vitro Efficacy Assessment

The initial phase of evaluation focuses on characterizing the effects of BFB on cancer cell lines in a controlled laboratory setting.

  • Colorectal Cancer: HCT-116 (human colorectal carcinoma)[2]

  • Breast Cancer: MCF-7 (human breast adenocarcinoma)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed HCT-116 or MCF-7 cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of BFB in culture medium. Remove the existing medium from the wells and add 100 µL of the BFB dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin). Incubate for 24, 48, or 72 hours.[3]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[5] Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of BFB that inhibits 50% of cell growth).

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with BFB at its IC50 concentration for 24-48 hours. Include untreated and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle non-enzymatic detachment method (e.g., EDTA-based dissociation buffer) to maintain cell membrane integrity.[6] Centrifuge the cell suspension at 300 x g for 5 minutes.[6]

  • Washing: Wash the cells twice with ice-cold PBS.[7]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).[6]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[6]

This assay assesses the ability of a compound to inhibit cell migration.

Protocol:

  • Monolayer Formation: Seed MCF-7 cells in a 24-well plate and grow to confluency.[8]

  • Creating the "Wound": Use a sterile p200 pipette tip to create a linear scratch in the cell monolayer.[9]

  • Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing BFB at the desired concentration.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using an inverted microscope.[10]

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the pathways modulated by BFB.

Protocol:

  • Protein Extraction: Treat cells with BFB and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, cleaved caspase-8, Akt, p-Akt) overnight at 4°C.[2][11][12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Validation: The DMH-Induced Colorectal Cancer Model

Animal models are indispensable for evaluating the systemic efficacy and potential toxicity of a drug candidate. The 1,2-dimethylhydrazine (DMH)-induced colorectal cancer model in rats is a well-established and clinically relevant model.[13]

Experimental Design
  • Animals: Male Wistar rats (150-200 g).

  • Groups:

    • Control (vehicle only)

    • DMH only

    • DMH + BFB

    • DMH + Cisplatin (positive control)[2]

    • BFB only (to assess toxicity)

DMH Induction Protocol
  • DMH Preparation: Dissolve DMH dihydrochloride in 1 mM EDTA solution and adjust the pH to 6.5 with NaOH.[14] Prepare fresh before each injection.

  • Administration: Administer DMH subcutaneously at a dose of 20 mg/kg body weight once a week for 9-15 weeks.[2][15]

BFB and Control Drug Administration
  • BFB: Administer BFB intraperitoneally (i.p.) at a dose of 2.5 mg/kg, three times a week, for the duration of the study.[2]

  • Cisplatin: Administer cisplatin i.p. at a dose of 2.5 mg/kg, in five doses over the course of the study.[2]

Endpoint Analysis
  • Tumor Assessment: At the end of the study, sacrifice the animals and carefully dissect the colons. Count the number of tumors (multiplicity) and measure their size. Calculate the tumor incidence (% of animals with tumors).

  • Histopathology: Fix colon tissues in 10% neutral buffered formalin for histopathological examination to assess the degree of dysplasia and adenocarcinoma.

  • Toxicity Evaluation: Monitor animal body weight throughout the study. At the endpoint, collect blood for serum biochemistry to assess liver (ALT, AST) and kidney (creatinine, BUN) function.

Visualizing the Pathways and Workflows

Proposed Signaling Pathway of BFB-Induced Apoptosis

BFB_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway BFB1 BFB FasL_TRAIL ↑ FasL / TRAIL BFB1->FasL_TRAIL Casp8 Caspase-8 Activation FasL_TRAIL->Casp8 Casp_Cascade Caspase Cascade Activation Casp8->Casp_Cascade BFB2 BFB p53 ↑ p53 BFB2->p53 Bcl2_Survivin ↓ Bcl-2 / Survivin BFB2->Bcl2_Survivin Mito Mitochondrial Disruption p53->Mito Bcl2_Survivin->Mito Mito->Casp_Cascade Apoptosis Apoptosis Casp_Cascade->Apoptosis

Caption: Proposed mechanism of BFB-induced apoptosis.

Experimental Workflow for Preclinical Evaluation of BFB

BFB_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start_invitro Select Cancer Cell Lines (HCT-116, MCF-7) viability Cell Viability Assay (MTT) start_invitro->viability apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis migration Migration Assay (Wound Healing) apoptosis->migration mechanism Mechanism Study (Western Blot) migration->mechanism data_analysis Data Analysis & Interpretation mechanism->data_analysis start_invivo DMH-Induced Colorectal Cancer Model (Rats) treatment BFB & Control Administration start_invivo->treatment endpoints Endpoint Analysis: - Tumor Assessment - Histopathology - Toxicity treatment->endpoints endpoints->data_analysis conclusion Conclusion on Preclinical Efficacy data_analysis->conclusion

Sources

4-Fluorobenzamidine Hydrochloride: A Technical Guide for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of 4-Fluorobenzamidine in Protease Research

In the landscape of modern drug discovery and biochemical research, the precise modulation of enzyme activity is a cornerstone of therapeutic intervention and mechanistic investigation. Among the most critical enzyme families are the serine proteases, which play pivotal roles in physiological processes ranging from blood coagulation and digestion to immune responses and cellular signaling. Consequently, the dysregulation of serine protease activity is implicated in a multitude of pathologies, including thrombosis, inflammation, and cancer.

4-Fluorobenzamidine hydrochloride is a small molecule inhibitor that has emerged as a valuable tool for researchers targeting serine proteases. As a member of the benzamidine class of compounds, it acts as a competitive inhibitor, mimicking the basic amino acid side chains of arginine and lysine, which are the natural substrates for many trypsin-like serine proteases. The strategic placement of a fluorine atom on the benzene ring can enhance the compound's physicochemical properties, such as hydrophobicity and metabolic stability, potentially improving its efficacy and oral bioavailability in therapeutic applications.[1]

This technical guide provides an in-depth exploration of the properties, mechanism of action, and applications of 4-Fluorobenzamidine hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to effectively utilize this compound in their experimental workflows.

Physicochemical Properties of 4-Fluorobenzamidine Hydrochloride

A thorough understanding of the physicochemical properties of a research compound is fundamental to its effective application, from stock solution preparation to interpretation of experimental results. The key properties of 4-Fluorobenzamidine hydrochloride are summarized below.

PropertyValueSource(s)
IUPAC Name 4-fluorobenzenecarboximidamide;hydrochloride
Synonyms 4-Fluorobenzamidine HCl, 4-Fluorobenzimidamide hydrochloride
CAS Number 456-14-4
Molecular Formula C₇H₈ClFN₂
Molecular Weight 174.60 g/mol
Appearance White to off-white solid
Melting Point 213-215 °C (for the monohydrate, expected to be similar for hydrochloride)
Solubility Soluble in methanol
Storage Conditions Store at -20°C or in a dry, sealed container at room temperature.

Mechanism of Action: Competitive Inhibition of Serine Proteases

4-Fluorobenzamidine hydrochloride functions as a competitive inhibitor of trypsin-like serine proteases. The mechanism of action is rooted in its structural similarity to the side chains of arginine and lysine, the canonical substrates for these enzymes.

The catalytic activity of serine proteases is dependent on a highly conserved triad of amino acid residues in the active site: serine (Ser), histidine (His), and aspartate (Asp). The specificity of trypsin-like proteases for basic residues is determined by the S1 pocket, a deep, negatively charged cleft at the base of which resides an aspartate residue (Asp189 in trypsin).

The positively charged amidinium group of 4-Fluorobenzamidine is drawn to the negatively charged environment of the S1 pocket, where it forms a salt bridge with the carboxylate side chain of the key aspartate residue. This interaction effectively blocks the entry of the natural substrate into the active site, thereby preventing catalysis. The fluorinated benzene ring of the inhibitor engages in hydrophobic interactions with the surrounding residues of the active site, further stabilizing the enzyme-inhibitor complex.

G cluster_Enzyme Serine Protease Active Site cluster_Inhibitor 4-Fluorobenzamidine S1_pocket S1 Specificity Pocket (Negatively Charged) Asp189 Aspartate Residue (Asp189 in Trypsin) Catalytic_Triad Catalytic Triad (Ser, His, Asp) S1_pocket->Catalytic_Triad Blocks Substrate Access Hydrophobic_Pocket Hydrophobic Pocket Amidinium Positively Charged Amidinium Group Amidinium->S1_pocket Electrostatic Interaction (Salt Bridge) Fluorophenyl Fluorophenyl Ring Fluorophenyl->Hydrophobic_Pocket Hydrophobic Interaction caption Mechanism of 4-Fluorobenzamidine Inhibition

Caption: Competitive inhibition of a serine protease by 4-Fluorobenzamidine.

Applications in Research and Drug Development

The ability of 4-Fluorobenzamidine hydrochloride to selectively inhibit serine proteases makes it a versatile tool in various research contexts.

  • Enzyme Characterization: It serves as a standard inhibitor for characterizing the activity and specificity of newly identified or engineered serine proteases.

  • Structural Biology: Due to its stable binding, it is often used to co-crystallize with serine proteases to elucidate the structural basis of enzyme-inhibitor interactions.

  • Validation of High-Throughput Screens: In drug discovery campaigns, it can be used as a positive control to validate assays designed to identify novel serine protease inhibitors.

  • Therapeutic Research: While not a therapeutic agent itself, it serves as a scaffold for the rational design of more potent and selective inhibitors for diseases such as:

    • Thrombosis: By inhibiting thrombin, a key enzyme in the blood coagulation cascade.

    • Cancer: Some serine proteases are overexpressed in tumors and contribute to metastasis; inhibitors can be explored as anti-cancer agents.

    • Inflammation: Proteases like plasmin are involved in inflammatory processes.

Experimental Protocol: Determination of Inhibitor Potency (IC₅₀ and Kᵢ)

This protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of 4-Fluorobenzamidine hydrochloride against a model serine protease, such as trypsin. This protocol is designed to be a self-validating system, with built-in controls and clear decision points.

I. Materials and Reagents
  • 4-Fluorobenzamidine hydrochloride

  • Trypsin (e.g., bovine pancreatic trypsin)

  • Chromogenic substrate for trypsin (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Standard laboratory equipment (pipettes, tubes, etc.)

II. Stock Solution Preparation
  • Inhibitor Stock (10 mM): Accurately weigh a known amount of 4-Fluorobenzamidine hydrochloride and dissolve it in the Assay Buffer to a final concentration of 10 mM. The causality for using the assay buffer as the solvent is to avoid introducing any organic solvents that might affect enzyme activity.

  • Enzyme Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl). Store in aliquots at -20°C.

  • Substrate Stock (10 mM): Prepare a 10 mM stock solution of BAPNA in a suitable solvent (e.g., DMSO).

III. Experimental Workflow

G cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis A Prepare Stock Solutions (Inhibitor, Enzyme, Substrate) B Prepare Serial Dilutions of Inhibitor A->B C Prepare Working Solutions (Enzyme, Substrate) A->C D Add Assay Buffer to 96-well Plate E Add Inhibitor Dilutions (or Buffer for Control) D->E F Add Enzyme Working Solution E->F G Pre-incubate (5 min) Allows for E-I Binding F->G H Initiate Reaction: Add Substrate Working Solution G->H I Measure Absorbance at 405 nm (Kinetic Mode, e.g., every 30s for 10 min) H->I J Calculate Initial Reaction Rates (V₀) I->J K Plot % Inhibition vs. [Inhibitor] J->K L Determine IC₅₀ from Dose-Response Curve K->L N Calculate Kᵢ using Cheng-Prusoff Equation L->N M Determine Kₘ of Substrate (Separate Experiment) M->N caption Workflow for Determining IC₅₀ and Kᵢ

Caption: A step-by-step workflow for the determination of inhibitor potency.

IV. Step-by-Step Procedure
  • Inhibitor Dilution Series: Perform a serial dilution of the 10 mM 4-Fluorobenzamidine hydrochloride stock solution in Assay Buffer to obtain a range of concentrations (e.g., 1000 µM, 500 µM, 250 µM, etc., down to ~0.1 µM).

  • Assay Plate Setup: In a 96-well plate, add the following to each well in the order listed:

    • Assay Buffer: To bring the final volume in each well to 200 µL.

    • Inhibitor: 20 µL of each inhibitor dilution. For the "no inhibitor" control, add 20 µL of Assay Buffer.

    • Enzyme: 20 µL of a freshly diluted working solution of trypsin in Assay Buffer. The final concentration of the enzyme should be chosen to give a linear reaction rate for at least 10 minutes.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 5 minutes. This step is crucial to allow the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of the BAPNA working solution to each well to start the reaction. The final substrate concentration should be approximately equal to its Kₘ value for trypsin.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes). The production of p-nitroaniline from BAPNA hydrolysis results in an increase in absorbance at this wavelength.

V. Data Analysis
  • Calculate Initial Velocity (V₀): For each inhibitor concentration, determine the initial reaction velocity by calculating the slope of the linear portion of the absorbance vs. time plot.

  • Determine IC₅₀: Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate Kᵢ: For a competitive inhibitor, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where [S] is the substrate concentration used in the assay and Kₘ is the Michaelis-Menten constant for the substrate. The Kₘ must be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations in the absence of the inhibitor.

Handling and Safety Considerations

As with any chemical reagent, proper handling and safety precautions are paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling 4-Fluorobenzamidine hydrochloride in its solid form or in solution.

  • Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Hazard Summary:

    • Ingestion: Harmful if swallowed.

    • Skin Contact: May cause skin irritation. Harmful if absorbed through the skin.

    • Eye Contact: Causes serious eye irritation.

    • Inhalation: May cause respiratory tract irritation. Harmful if inhaled.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

    • Inhalation: Move person into fresh air. In all cases of exposure, seek medical attention.

  • Storage and Disposal: Store in a tightly sealed container in a cool, dry place. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Conclusion and Future Outlook

4-Fluorobenzamidine hydrochloride is a potent and versatile tool for the study of serine proteases. Its well-defined mechanism of action as a competitive inhibitor, combined with favorable physicochemical properties, makes it an invaluable reagent for enzyme characterization, structural biology, and as a starting point for the development of novel therapeutics. As our understanding of the roles of serine proteases in disease continues to expand, the utility of specific and well-characterized inhibitors like 4-Fluorobenzamidine hydrochloride will undoubtedly grow, paving the way for new discoveries and therapeutic strategies.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of biological chemistry, 240, 1579–1585.
  • Olson, S. T., & Shore, J. D. (1982). p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases. The Journal of biological chemistry, 257(6), 14891–14895. (Available at: [Link])

  • PubChem. (n.d.). 4-Fluorobenzamidine hydrochloride. National Center for Biotechnology Information. (Available at: [Link])

Sources

Methodological & Application

Synthesis of 4-Fluorobenzamidine from 4-fluorobenzonitrile protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis of 4-Fluorobenzamidine Hydrochloride (CAS: 456-14-4) from 4-fluorobenzonitrile .[1] Benzamidines are critical pharmacophores in medicinal chemistry, particularly as P1 anchoring groups in serine protease inhibitors (e.g., Thrombin, Factor Xa).[1] This guide presents two distinct protocols:

  • Method A (The Pinner Synthesis): The classical, scalable "gold standard" for robust manufacturing.[1]

  • Method B (LiHMDS Addition): A modern, rapid, one-pot protocol suitable for high-throughput screening or acid-sensitive substrates.[1]

Retrosynthetic Analysis & Strategy

The transformation of a nitrile to an amidine requires the activation of the nitrile carbon followed by nucleophilic attack by ammonia. The electron-withdrawing fluorine atom at the para position activates the nitrile slightly compared to unsubstituted benzonitrile, making it a favorable substrate for nucleophilic addition.

Reaction Pathway Visualization

G cluster_0 Method A: Pinner Reaction cluster_1 Method B: LiHMDS Addition Nitrile 4-Fluorobenzonitrile (Starting Material) Imidate Imidate Ester HCl (Intermediate) Nitrile->Imidate 1. HCl(g), EtOH 0°C to RT Silyl N-Silylated Amidine (Intermediate) Nitrile->Silyl 1. LiHMDS THF, RT AmidineA 4-Fluorobenzamidine HCl (Product) Imidate->AmidineA 2. NH3/EtOH RT AmidineB 4-Fluorobenzamidine HCl (Product) Silyl->AmidineB 2. HCl/EtOH Hydrolysis

Figure 1: Strategic overview of the two synthetic pathways.

Method A: Classical Pinner Synthesis (Gold Standard)

Best for: Multi-gram to kilogram scale-up, cost-efficiency, and high purity requirements.[1]

Mechanism & Rationale

The Pinner reaction proceeds via the acid-catalyzed addition of an alcohol (ethanol) to the nitrile to form an imidate ester hydrochloride . This intermediate is electrophilic and readily reacts with ammonia to displace the ethoxy group, yielding the amidine.

  • Critical Control Point: The imidate salt is moisture-sensitive.[1] Strictly anhydrous conditions are required to prevent hydrolysis back to the ester or amide.[1]

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
4-Fluorobenzonitrile 121.111.0Substrate
Ethanol (Absolute) 46.07SolventSolvent/Reactant
HCl (gas) 36.46ExcessActivator
Ammonia (7N in MeOH) 17.033.0Nucleophile
Diethyl Ether 74.12-Precipitant
Step-by-Step Protocol
Step 1: Formation of Ethyl 4-fluorobenzimidate Hydrochloride[1]
  • Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, a gas inlet tube (bubbler), and a drying tube (CaCl₂). Flush with N₂.

  • Dissolution: Charge 4-fluorobenzonitrile (10.0 g, 82.6 mmol) and absolute ethanol (50 mL). Cool the solution to 0°C in an ice/water bath.

  • Saturation: Slowly bubble anhydrous HCl gas through the solution for 30–45 minutes.

    • Observation: The solution will warm slightly (exothermic).[1] Ensure temperature stays <10°C to prevent side reactions.

    • Saturation Check: Weigh the flask before and after; target mass increase is ~10–12 g.[1]

  • Reaction: Seal the flask tightly (parafilm/stopper) and store at 4°C (refrigerator) for 16–24 hours.

    • Checkpoint: A heavy white precipitate (the imidate salt) usually forms.[1] If no solid forms, add dry diethyl ether to induce crystallization.[1]

Step 2: Ammonolysis
  • Isolation (Optional but Recommended): Filter the imidate salt rapidly under N₂ to remove excess acid, wash with cold anhydrous ether, and dry briefly in vacuo.[1] Alternatively, proceed directly if using NH₃ gas.

  • Ammonia Addition: Resuspend the imidate (or use the crude mixture) in absolute ethanol (30 mL). Cool to 0°C.[1][2]

  • Reaction: Add 7N NH₃ in MeOH (35 mL, ~3 equiv) dropwise or bubble NH₃ gas for 30 mins.

  • Stirring: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup:

    • Concentrate the mixture to dryness under reduced pressure.

    • Triturate the residue with diethyl ether to remove ammonium chloride by-products (NH₄Cl is insoluble in ether, but the product is also a salt; Correction: Both are salts. See Purification).

    • Purification: Recrystallize the crude solid from Isopropanol/Ether or Ethanol/Ether .[1]

Method B: LiHMDS Protocol (Modern & Rapid)

Best for: Rapid library synthesis, acid-sensitive substrates, or when handling HCl gas is impractical.[1]

Mechanism & Rationale

Lithium Hexamethyldisilazide (LiHMDS) is a non-nucleophilic strong base that, in this context, acts as a silylated amine source.[1] It adds directly to the nitrile to form a N-silylated lithio-amidine intermediate.[1] Acidic hydrolysis cleaves the Si-N bond, releasing the amidine.

Step-by-Step Protocol
  • Setup: Flame-dry a 100 mL RBF and cool under Argon.

  • Reagent Addition: Add 4-fluorobenzonitrile (1.0 g, 8.26 mmol) and anhydrous THF (10 mL).

  • LiHMDS Addition: At RT , add LiHMDS (1.0 M in THF, 9.1 mL, 1.1 equiv) dropwise over 5 minutes.

    • Note: The solution often turns yellow/orange.[1]

  • Stirring: Stir at RT for 3–4 hours. Monitor by TLC (disappearance of nitrile).[1][4]

  • Hydrolysis: Cool to 0°C. Carefully quench with 3M HCl (ethanol/water 1:1) (10 mL).

  • Workup:

    • Stir for 30 minutes to ensure full desilylation.

    • Concentrate to remove THF.[1]

    • Basify the aqueous layer with 1N NaOH to pH >12 (to extract free base) OR keep acidic to isolate HCl salt directly via evaporation and recrystallization.[1]

    • Preferred Isolation for Salt: Evaporate to dryness, extract residue with hot ethanol (product dissolves, inorganic salts do not), filter, and recrystallize.[1]

Purification & Characterization (Self-Validating System)

To ensure the protocol was successful, the product must meet the following specifications.

Physical Properties[1]
  • Appearance: White crystalline solid.[1]

  • Melting Point: 213–215°C (Monohydrate) [1].[1][]

  • Solubility: Soluble in water, DMSO, Methanol.[1] Insoluble in Ether, Hexane.[1]

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6): The spectrum must show the characteristic amidine protons and the para-substituted aromatic system.

Chemical Shift (δ)MultiplicityIntegrationAssignment
9.40Broad Singlet2HAmidine NH (C=NH ₂)
9.15Broad Singlet2HAmidine NH (C=NH ₂⁺)
7.95Doublet of Doublets2HAr-H (Ortho to amidine)
7.45Triplet (apparent)2HAr-H (Ortho to fluorine)

Note: Amidine protons are exchangeable and may appear as one broad signal depending on water content/pH.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Method A) Moisture in ethanol/HClUse freshly distilled ethanol and a drying tube.[1] Moisture hydrolyzes imidate to ester.[1]
Sticky Solid/Oil Incomplete crystallizationTriturate with anhydrous diethyl ether or acetone.[1] Sonicate to induce lattice formation.[1]
Starting Material Remains Incomplete saturation (Method A)Weigh the flask to ensure sufficient HCl uptake.[1] Extend reaction time.
Yellow Impurity Polymerization or oxidationRecrystallize from Ethanol/Activated Carbon.[1]

Safety Considerations

  • HCl Gas: Highly corrosive and toxic.[1] Must be used in a well-ventilated fume hood.[1]

  • LiHMDS: Pyrophoric and moisture-sensitive.[1] Handle under inert atmosphere.

  • Nitriles: While 4-fluorobenzonitrile is less toxic than simple aliphatic nitriles, treat as a potential cyanide source under extreme metabolic conditions.[1]

References

  • LiHMDS Methodology: Lange, U. et al.[1] A New Mild Method for the Synthesis of Amidines. Tetrahedron Letters. Available at: [Link] (General reference for LiHMDS amidine synthesis).[1]

  • Pinner Reaction Review: The Pinner Reaction: A Classic Pathway to Amidines. Organic Chemistry Portal. Available at: [Link][1]

  • NMR Impurities: Fulmer, G. R. et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics 2010, 29, 9, 2176–2179.[1] Available at: [Link][1]

Sources

Application Note: Protocol for 4-Fluorobenzamidine Cytotoxicity Assay in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a standardized protocol for evaluating the cytotoxic potential of 4-Fluorobenzamidine (4-FBA) in MCF-7 human breast adenocarcinoma cells.

Benzamidine derivatives represent a critical pharmacophore in medicinal chemistry, primarily acting as competitive inhibitors of trypsin-like serine proteases (e.g., urokinase-type plasminogen activator [uPA], thrombin, and factor Xa). In the context of oncology, the benzamidine moiety is often explored for its ability to inhibit tumor metastasis and invasion pathways driven by proteolytic degradation of the extracellular matrix. The introduction of a fluorine atom at the para-position (4-Fluoro) modulates the compound's metabolic stability, lipophilicity (LogP), and hydrogen bond acidity, potentially altering its binding affinity to the S1 pocket of target proteases compared to the parent benzamidine.

While 4-FBA is often utilized as a fragment or building block, determining its intrinsic cytotoxicity is a prerequisite for Structure-Activity Relationship (SAR) studies. This protocol utilizes the MTT metabolic activity assay as the primary readout, with rigorous controls for solvent (DMSO) tolerance and seeding density optimization.

Experimental Design & Logic

Why MCF-7?

The MCF-7 cell line is the industry-standard model for Estrogen Receptor-positive (ER+) breast cancer. Unlike triple-negative lines (e.g., MDA-MB-231), MCF-7 cells retain epithelial characteristics and specific signaling pathways (IGF-1R/PI3K/Akt) that may be modulated by benzamidine-based protease inhibitors.

Assay Principle: MTT vs. Metabolic Interference

We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes (primarily cytosolic, not just mitochondrial) reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.

  • Critical Consideration: Benzamidines can occasionally alter mitochondrial respiration rates without killing cells immediately (cytostatic vs. cytotoxic). Therefore, this protocol includes a visual morphology check and recommends a secondary verification assay (e.g., SRB or Crystal Violet) if metabolic interference is suspected.

Concentration Range Logic

As a fragment-like molecule, 4-FBA typically exhibits lower potency than optimized lead compounds.

  • Screening Range: 1 µM to 1000 µM.

  • Solubility Limit: 4-FBA (typically supplied as HCl salt) is water-soluble, but for consistency with small-molecule libraries, we utilize a DMSO stock. The final DMSO concentration must remain < 0.5% (v/v) to prevent solvent-induced cytotoxicity in MCF-7 cells.

Materials & Reagents

Reagent/MaterialSpecificationStorage
MCF-7 Cells ATCC® HTB-22™Liquid Nitrogen (Vapor Phase)
4-Fluorobenzamidine (HCl) >98% Purity (HPLC)4°C (Desiccated)
MTT Reagent 5 mg/mL in PBS (0.2 µm filtered)-20°C (Protect from light)
Solubilization Buffer 100% DMSO (Cell Culture Grade)RT
Growth Media DMEM (High Glucose) + 10% FBS + 0.01 mg/mL Insulin4°C
Positive Control Doxorubicin or Tamoxifen-20°C
Vehicle Control DMSO (Dimethyl Sulfoxide)RT

Detailed Protocol

Phase 1: Preparation of Stock Solutions

1. 4-FBA Stock (100 mM):

  • Weigh 4-Fluorobenzamidine HCl (MW ≈ 174.6 g/mol ).

  • Dissolve in 100% DMSO. Example: Dissolve 17.5 mg in 1.0 mL DMSO.

  • Vortex until clear.[2] Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

2. MTT Stock (5 mg/mL):

  • Dissolve MTT powder in sterile PBS.[2]

  • Filter through a 0.22 µm syringe filter to remove insoluble residues.

  • Store in a foil-wrapped tube at 4°C for <2 weeks or -20°C for long term.

Phase 2: Cell Seeding (Day 0)
  • Harvest Cells: Trypsinize MCF-7 cells (70-80% confluence).

  • Count: Determine viability using Trypan Blue. Viability must be >95%.

  • Dilute: Resuspend cells in Growth Media to 50,000 cells/mL .

  • Plate: Dispense 100 µL/well (5,000 cells/well) into a clear 96-well flat-bottom tissue culture plate.

    • Edge Effect Mitigation: Fill the outer perimeter wells with 200 µL sterile PBS (do not plate cells here) to minimize evaporation gradients.

  • Incubate: 24 hours at 37°C, 5% CO₂, 95% humidity to allow attachment.

Phase 3: Compound Treatment (Day 1)
  • Serial Dilution: Prepare 2X concentrations of 4-FBA in Growth Media to ensure the DMSO concentration is constant across all wells.

    • Top Concentration: 2000 µM (Final on cells: 1000 µM).

    • Dilution Factor: 1:2 or 1:3 serial dilutions.

    • Vehicle Control: Media + DMSO (matched to the highest % used, e.g., 1%).[3]

  • Treatment:

    • Remove media from the wells (carefully, or use a 2X addition method).

    • Method A (Media Swap): Aspirate old media. Add 100 µL of fresh media containing 1X compound.

    • Method B (2X Addition): Add 100 µL of 2X compound solution directly to the existing 100 µL in the well. (Preferred for loosely adherent cells, though MCF-7 are strongly adherent).

  • Incubate: 48 hours or 72 hours at 37°C.

Phase 4: MTT Readout (Day 3/4)
  • Morphology Check: Inspect wells under an inverted microscope.[1] Note any precipitation of the compound (crystals) or cell detachment.

  • Add MTT: Add 10 µL of MTT Stock (5 mg/mL) to each well (Final conc: 0.45 mg/mL).

  • Incubate: 3 to 4 hours at 37°C. Look for purple formazan crystals forming inside cells.

  • Solubilize:

    • Carefully aspirate the media (do not disturb the purple crystals).

    • Add 100 µL DMSO to each well.

    • Place on an orbital shaker (low speed) for 10 minutes at Room Temperature.

  • Measure: Read Absorbance at 570 nm (Reference wavelength: 630 nm).

Data Analysis & Validation

Calculation


  • OD_blank: Wells with media + MTT + DMSO (no cells).

IC50 Determination

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Fit the data using a non-linear regression (4-parameter logistic curve) :



Workflow Visualization

MTT_Workflow Start Start: MCF-7 Culture Seeding Seed 5k cells/well (96-well plate) Start->Seeding Incubate1 Incubate 24h (Attachment) Seeding->Incubate1 Treat Add 4-FBA (Serial Dilution) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT_Add Add MTT Reagent (4h Incubation) Incubate2->MTT_Add Solubilize Aspirate Media & Add DMSO MTT_Add->Solubilize Read Read Abs 570nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Figure 1: Step-by-step workflow for the 4-FBA MTT Cytotoxicity Assay.

Mechanistic Context (Hypothesis)

Benzamidine derivatives typically act via protease inhibition. However, at high concentrations required for cytotoxicity (micromolar range), off-target effects such as DNA minor groove binding (similar to pentamidine) or ROS generation may occur.

Mechanism Compound 4-Fluorobenzamidine Target1 Serine Protease Inhibition (uPA/Thrombin) Compound->Target1 Primary Mode Target2 DNA Minor Groove Binding (Putative) Compound->Target2 High Conc. Effect1 Block Metastasis/Invasion (Cytostatic) Target1->Effect1 Effect2 Replication Stress / Apoptosis Target2->Effect2 Readout Reduced Cell Viability (MTT Signal Decrease) Effect1->Readout Indirect Effect2->Readout Direct

Figure 2: Potential Mechanisms of Action for Benzamidine Derivatives in MCF-7 cells.

Troubleshooting & QC

IssueProbable CauseSolution
High Background Media left in wellsEnsure complete aspiration before adding DMSO.
Precipitation 4-FBA insolubilityCheck 4-FBA solubility limit in media. If crystals form, IC50 is invalid.
Edge Effect EvaporationUse PBS in outer wells; do not use the outermost wells for data.
Variable Data Pipetting errorUse multi-channel pipettes; reverse pipetting technique for viscous DMSO.

References

  • Mahdavi, M., et al. (2016). "Evaluation of the cytotoxic, apoptosis inducing activity and molecular docking of spiroquinazolinone benzamide derivatives in MCF-7 breast cancer cells."[4] Chemico-Biological Interactions.

  • Abcam. "MTT Assay Protocol." Abcam Protocols.

  • Sosa, L., et al. (2022). "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." MDPI.

  • Creative Bioarray. "MTT Analysis Protocol."

Sources

4-Fluorobenzamidine apoptosis assay using Annexin V staining

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Apoptosis Induction Analysis of 4-Fluorobenzamidine Derivatives via Annexin V/PI Flow Cytometry

Abstract & Introduction

Benzamidine derivatives, particularly 4-Fluorobenzamidine (4-FBA) and its conjugated analogs (such as Bithiophene-Fluorobenzamidine, BFB), have emerged as potent small-molecule inhibitors in oncology. While historically utilized as serine protease inhibitors (targeting trypsin-like proteases, uPA, and thrombin), recent studies demonstrate their efficacy in inducing apoptosis in breast (MCF-7) and colorectal (HCT-116) cancer lines [1, 2].

The mechanism of action involves a dual-pathway assault:

  • Protease Inhibition: Competitive inhibition of tumor-associated proteases involved in metastasis and survival signaling.

  • Apoptotic Triggering: Downregulation of survival factors (Bcl-2, Survivin) and upregulation of pro-apoptotic markers (p53, Caspase-8, Caspase-3), leading to phosphatidylserine (PS) externalization [1].

This guide details a robust Annexin V/Propidium Iodide (PI) flow cytometry assay to quantify 4-FBA-induced apoptosis. Unlike colorimetric viability assays (MTT/CCK-8) that measure metabolic activity, this assay distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis/necroptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Mechanism of Action & Assay Principle

To interpret the assay correctly, researchers must understand the cellular events triggered by 4-FBA. The compound induces cell cycle arrest (often G2/M) and mitochondrial dysfunction, activating "scramblase" enzymes that flip PS from the inner to the outer plasma membrane leaflet.

Figure 1: 4-Fluorobenzamidine Apoptotic Signaling Pathway

ApoptosisPathway Compound 4-Fluorobenzamidine (4-FBA / BFB) Target Inhibition of Serine Proteases / CDK1 Compound->Target Competitive Inhibition Mito Mitochondrial Dysfunction (ΔΨm Loss) Target->Mito Stress Signal Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome C Release Scramblase Scramblase Activation Caspase->Scramblase Cleavage PS Phosphatidylserine (PS) Externalization Scramblase->PS Flip-Flop Annexin Annexin V-FITC Binding PS->Annexin Ca2+ Dependent

Caption: Mechanistic pathway linking 4-FBA treatment to Phosphatidylserine exposure detected by Annexin V.

Experimental Design & Materials

Reagents
ReagentSpecificationPurpose
4-Fluorobenzamidine >98% Purity (HPLC)Test Compound (Stock 10-50 mM in DMSO)
Annexin V-FITC Flow gradeBinds exposed PS
Propidium Iodide (PI) 50 µg/mL solutionStains DNA in membrane-compromised cells
Annexin Binding Buffer 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂ Ca2+ is critical for Annexin V binding
Accutase / TrypLE Gentle dissociationPrevents false positives from harsh trypsinization
Positive Control Doxorubicin (1 µM) or StaurosporineValidates assay performance
Dose Strategy

Based on BFB literature, the IC50 is often in the sub-micromolar range (0.3–1.0 µM) [1].

  • Low Dose: 0.1 µM (Sub-lethal, check for early stress)

  • Mid Dose: 0.5 µM (Near IC50)

  • High Dose: 2.0 - 5.0 µM (Late apoptosis/Necrosis induction)

Detailed Protocol

Step 1: Cell Seeding and Treatment[2][3]
  • Seed Cells: Plate adherent cancer cells (e.g., MCF-7, HCT-116) at

    
     cells/well in a 6-well plate.
    
  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Replace media with fresh media containing 4-FBA at defined concentrations.

    • Include a Vehicle Control (DMSO < 0.1%) and Positive Control (Doxorubicin).

    • Incubate for 24 to 48 hours . (Note: 48h is often required for significant apoptotic shifts in solid tumor lines [2]).

Step 2: Cell Harvesting (CRITICAL STEP)

Standard trypsin can strip membrane proteins and cause false Annexin V positivity.

  • Collect Supernatant: Transfer culture media (containing floating dead cells) into a 15 mL tube. Do not discard.

  • Wash: Gently wash adherent cells with PBS (Ca2+/Mg2+ free). Add wash to the 15 mL tube.

  • Detach: Add 300 µL Accutase or TrypLE (gentle dissociation) and incubate at 37°C for 3-5 mins.

  • Combine: Neutralize with 1 mL media, collect cells, and combine with the supernatant in the 15 mL tube.

  • Centrifuge: Spin at 300 x g for 5 minutes. Discard supernatant.

Step 3: Staining[4][5]
  • Wash: Resuspend pellet in 1 mL cold PBS. Spin 300 x g, 5 min.

  • Resuspend: Resuspend cells in 100 µL of 1X Annexin Binding Buffer . Cell density should be

    
     cells/mL.
    
  • Stain:

    • Add 5 µL Annexin V-FITC .[1]

    • Add 5 µL Propidium Iodide (PI) .

  • Incubate: 15 minutes at Room Temperature (RT) in the dark .

  • Final Prep: Add 400 µL of 1X Annexin Binding Buffer to each tube. Analyze within 1 hour.

Figure 2: Experimental Workflow

AssayWorkflow Seeding Seed Cells (6-well plate) Treat Treat with 4-FBA (24-48h) Seeding->Treat Harvest Harvest (Include Floating Cells!) Treat->Harvest Stain Stain Annexin V + PI Harvest->Stain Flow Flow Cytometry Acquisition Stain->Flow

Caption: Step-by-step workflow for the 4-FBA Apoptosis Assay.

Data Acquisition & Analysis

Flow Cytometer Settings
  • FSC/SSC: Linear scale. Gate on cells to exclude debris.

  • FITC Channel (FL1): Detects Annexin V.

  • PE/Propidium Iodide Channel (FL2 or FL3): Detects PI.

  • Compensation: Run single-stain controls (Annexin V only, PI only) to remove spectral overlap.

Gating Strategy & Interpretation

Create a Quadrant Gate (Q1-Q4) based on the Unstained and Vehicle Control populations.

QuadrantPhenotypeMarker ProfileBiological Interpretation
Q3 (Bottom Left) Live Cells Annexin V⁻ / PI⁻Intact membrane, no PS exposure.
Q4 (Bottom Right) Early Apoptosis Annexin V⁺ / PI⁻PS exposed, membrane integrity maintained. Key indicator of 4-FBA efficacy.
Q2 (Top Right) Late Apoptosis Annexin V⁺ / PI⁺PS exposed + membrane compromised. Secondary necrosis.
Q1 (Top Left) Necrosis Annexin V⁻ / PI⁺Membrane rupture without PS exposure (rare in 4-FBA treatment, usually mechanical damage).

Expected Result: 4-FBA treatment should cause a dose-dependent shift from Q3 (Live) to Q4 (Early Apoptosis) and eventually Q2 (Late Apoptosis).

Troubleshooting & Validation

  • Issue: No Annexin V signal in Positive Control.

    • Cause: Binding Buffer lacks Calcium.

    • Solution: Ensure 2.5 mM CaCl₂ is present. Annexin V is Ca²⁺-dependent.

  • Issue: High Q1 (Necrosis) in Control samples.

    • Cause: Harsh harvesting (vigorous pipetting or long trypsinization).

    • Solution: Use Accutase and handle cells gently. Ensure floating cells are collected to avoid bias.

  • Issue: 4-FBA Autofluorescence.

    • Validation: Run a "Cells + 4-FBA only" (Unstained) tube. Benzamidine derivatives can fluoresce in the UV/Blue region. If 4-FBA overlaps with FITC, switch to Annexin V-APC (Red laser) to avoid interference.

References

  • El-Sherbiny, M. et al. (2019). "The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine-Induced Colorectal Cancer in Rats." Anti-Cancer Agents in Medicinal Chemistry.

  • Abd El-Lateef, H.M. et al. (2022). "New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity." Medical Oncology.

  • Vermes, I. et al. (1995). "A novel assay for apoptosis.[2] Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods.

  • Rieger, A.M. et al. (2011). "Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death." Journal of Visualized Experiments.

Sources

Enzyme inhibition assay protocol for 4-Fluorobenzamidine

Application Note: Precision Enzymology – Determination of Inhibition Constants ( ) for 4-Fluorobenzamidine

Abstract

This application note details a robust, standardized protocol for characterizing 4-Fluorobenzamidine as a competitive inhibitor of serine proteases, specifically using Trypsin as the model enzyme. Unlike generic protocols, this guide addresses the specific physicochemical properties introduced by the fluorine substitution—such as altered lipophilicity and electronic effects on the amidine group—and their impact on assay conditions. We provide a step-by-step kinetic workflow using the chromogenic substrate BAPNA (N


Introduction & Mechanistic Basis[1][2]

The Molecule: 4-Fluorobenzamidine

Benzamidine derivatives are classic reversible inhibitors of trypsin-like serine proteases. They function as structural analogs of the amino acid Arginine , specifically mimicking the positively charged side chain that docks into the enzyme's S1 specificity pocket (Asp189 in trypsin).

The introduction of a fluorine atom at the para position (4-Fluorobenzamidine) modulates the pKa of the amidine group via electron withdrawal while slightly increasing lipophilicity compared to the parent benzamidine. This makes it an excellent probe for exploring the electrostatic and steric tolerance of the S1 pocket.

Mechanism of Action: Competitive Inhibition

4-Fluorobenzamidine competes directly with the substrate for the active site. It does not chemically modify the enzyme (unlike suicide inhibitors) but prevents substrate binding while occupied.

  • Key Characteristic:

    
     remains constant (at infinite substrate, inhibitor is outcompeted), but the apparent 
    
    
    (
    
    
    ) increases.
Visualizing the Mechanism

The following diagram illustrates the competitive equilibrium between the Substrate (S) and the Inhibitor (I) for the free Enzyme (E).

CompetitiveInhibitionEEnzyme (E)ESES ComplexE->ES+ S (k1)EIEI Complex(Inactive)E->EI+ I (kon)SSubstrate (S)I4-Fluorobenzamidine (I)ES->E(k-1)PProduct (P)ES->PCatalysis (kcat)EI->E(koff)

Figure 1: Kinetic scheme of competitive inhibition. The inhibitor (I) binds reversibly to the free enzyme (E), preventing the formation of the productive ES complex.

Materials & Reagents

Reagent Preparation Table
ReagentConcentrationPreparation DetailsStorage
Assay Buffer 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2Dissolve Tris base and CaCl₂.[1] Adjust pH with HCl at 25°C. Note: CaCl₂ is critical for stabilizing Trypsin and preventing autolysis.4°C (1 month)
Enzyme Stock 1 mg/mL Trypsin (Bovine Pancreas)Dissolve in 1 mM HCl . Acidic pH prevents autolysis during storage.-20°C Aliquots
Substrate (BAPNA) 20 mM StockDissolve in DMSO . BAPNA is sparingly soluble in water.-20°C (Dark)
Inhibitor Stock 100 mM 4-FluorobenzamidineDissolve in DMSO or ddH₂O . (Highly soluble in water compared to BAPNA).-20°C
Critical Considerations
  • Solvent Tolerance: Ensure the final DMSO concentration in the well is < 5% (v/v). Trypsin activity is stable up to ~10% DMSO, but variations can affect

    
    .
    
  • Substrate Selection: BAPNA is chosen for its stability and clear chromogenic readout (p-nitroaniline release at 405 nm).

Experimental Protocol

This protocol uses a 96-well microplate format for kinetic efficiency.

Workflow Diagram

AssayWorkflowStep11. Prepare Dilutions(Inhibitor & Substrate)Step22. Plate SetupAdd Buffer + Inhibitor + EnzymeStep1->Step2Step33. Pre-Incubation(10 min @ 25°C)Step2->Step3Step44. Initiate ReactionAdd Substrate (BAPNA)Step3->Step4Step55. Kinetic ReadAbs @ 405 nm (every 30s for 10 min)Step4->Step5Step66. Data AnalysisCalculate Initial Velocity (v0)Step5->Step6

Figure 2: Step-by-step assay workflow for determining Ki.

Step-by-Step Procedure
  • Enzyme Working Solution: Dilute the Trypsin stock into Assay Buffer to a concentration of 20-50 nM (approx. 0.5 - 1.0 µg/mL). Keep on ice.

  • Inhibitor Series: Prepare a 2-fold serial dilution of 4-Fluorobenzamidine in Assay Buffer.

    • Recommended Range: 0 µM (Control) to 500 µM.

  • Substrate Preparation: Dilute BAPNA stock into Assay Buffer to create a working solution of 2 mM (Final assay conc will be 1 mM).

    • Expert Tip: BAPNA may precipitate in cold buffer; keep at RT.

  • Plate Loading (Standard 200 µL reaction):

    • 100 µL Assay Buffer (containing variable Inhibitor concentrations).

    • 50 µL Enzyme Working Solution.

  • Pre-Incubation: Incubate the plate for 10 minutes at 25°C . This allows the inhibitor to reach binding equilibrium with the enzyme (

    
    ).
    
  • Reaction Initiation: Add 50 µL of Substrate (BAPNA) to all wells using a multichannel pipette.

    • Rapid Mixing: Shake plate for 5 seconds.

  • Detection: Immediately place in a plate reader. Measure Absorbance at 405 nm every 30 seconds for 10-15 minutes at 25°C.

Data Analysis & Calculation of

Determine Initial Velocity ( )

For each well, plot Absorbance (405 nm) vs. Time (min). The slope of the linear portion of the curve is the initial velocity (


The Cheng-Prusoff Correction

For a competitive inhibitor, the



  • 
     : The dissociation constant of the inhibitor (Lower = More Potent).
    
  • 
     : Determine this by plotting 
    
    
    vs. log[Inhibitor] and fitting to a sigmoidal dose-response model.
  • 
     : The final concentration of BAPNA used in the assay (e.g., 0.5 mM).
    
  • 
     : The Michaelis constant for Trypsin/BAPNA (typically ~1-2 mM under these conditions). Note: For highest accuracy, determine the Km of your specific enzyme lot in a separate experiment.
    
Diagnostic Plot (Lineweaver-Burk)

To confirm the mechanism is indeed competitive:

  • Run the assay with varying [S] (e.g., 0.25, 0.5, 1.0, 2.0 mM) at fixed [I].

  • Plot

    
     vs 
    
    
    .
  • Result: The lines for different inhibitor concentrations should intersect at the Y-axis (

    
    ), indicating that 
    
    
    is unchanged while the slope (
    
    
    ) increases.

Expert Tips & Troubleshooting

  • Enzyme Stability: Trypsin is prone to autolysis (digesting itself). Always store stock in 1 mM HCl (pH ~3). Only dilute into pH 8.2 buffer immediately before use. The presence of 20 mM CaCl₂ in the buffer is non-negotiable; it binds to the calcium-binding loop and stabilizes the active conformation.

  • Inner Filter Effect: 4-Fluorobenzamidine is a small molecule and unlikely to absorb significantly at 405 nm. However, if testing new derivatives with conjugated aromatic systems, always run a "No Enzyme" control to check for intrinsic absorbance of the inhibitor.

  • Order of Addition: Always add the substrate last . Adding enzyme to a mixture of substrate and inhibitor ensures you capture the initial rate correctly. If you mix enzyme and substrate first, the reaction starts immediately before you can add the inhibitor.

References

  • Mechanism of Serine Protease Inhibition

    • Hedstrom, L. (2002). "Serine protease mechanism and specificity." Chemical Reviews, 102(12), 4501-4524.

  • Benzamidine Inhibition Constants

    • Mares-Guia, M., & Shaw, E. (1965). "Active-center mapping of trypsin with inhibitors of the benzamidine type." Journal of Biological Chemistry, 240(4), 1579-1585.

  • Standard Trypsin Assay Protocol

    • Sigma-Aldrich.[1] "Enzymatic Assay of Trypsin."

  • Cheng-Prusoff Equation

    • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.

Technical Guide: Preparation and Quality Control of 4-Fluorobenzamidine Stock Solutions for In Vitro Research

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven methodology for the preparation, validation, and storage of 4-Fluorobenzamidine hydrochloride stock solutions for use in in vitro studies. Recognizing that the integrity of experimental data is fundamentally linked to the quality of the reagents, this guide moves beyond a simple recitation of steps. It delves into the scientific rationale behind solvent selection, concentration calculations, handling procedures, and rigorous quality control. The protocols described herein are designed to establish a self-validating system, ensuring the reliability, reproducibility, and accuracy of your research outcomes.

Introduction: The Significance of 4-Fluorobenzamidine

4-Fluorobenzamidine is a versatile building block in medicinal chemistry and a compound of interest in various biological assays. As a benzamidine derivative, it belongs to a class of compounds known for their interactions with serine proteases and other enzymes, making them relevant in drug discovery programs targeting coagulation, fibrinolysis, and inflammation. A derivative of fluorobenzamidine has demonstrated pro-apoptotic and antimetastatic activities in breast cancer cell lines, highlighting the therapeutic potential of this scaffold[1]. Accurate and consistent preparation of solutions is the foundational step for generating meaningful and reproducible data in any in vitro screening or mechanistic study involving this compound.

Compound Specifications and Physicochemical Properties

A thorough understanding of the compound's properties is critical for proper handling and solution preparation. The following table summarizes the key characteristics of 4-Fluorobenzamidine hydrochloride.

PropertyValueSource(s)
Chemical Name 4-Fluorobenzamidine hydrochloride[2]
Synonyms 4-Fluorobenzimidamide hydrochloride; 4-fluorobenzenecarboximidamide hydrochloride[2][3][4]
CAS Number 456-14-4[2]
Molecular Formula C₇H₈ClFN₂[2][3]
Molecular Weight 174.60 g/mol [2][3]
Appearance White to off-white solid[2][]
Known Solubility Soluble in Methanol. A derivative has been successfully dissolved in DMSO.[1][][6]
Recommended Storage Long-term: -20°C; Short-term: Room Temperature. Store in a dry, sealed container.[4][][6]

Note: Some suppliers may provide the monohydrate form (C₇H₁₀ClFN₂O, MW: 192.61 g/mol )[]. Always verify the specific form of the compound from the supplier's Certificate of Analysis (CoA) to ensure accurate molar calculations.

The First Principle: Rationale for Solvent Selection

The choice of solvent is arguably the most critical decision in preparing a stock solution for biological assays. The ideal solvent must not only fully dissolve the compound at a high concentration but also be compatible with the downstream experimental system (e.g., cell culture) at its final working concentration.

  • Dimethyl Sulfoxide (DMSO): DMSO is the recommended primary solvent for 4-Fluorobenzamidine. It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds that are poorly soluble in aqueous solutions[7]. In a study involving a bithiophene fluorobenzamidine derivative, a 10 mM stock solution was successfully prepared in DMSO[1].

    • Causality: Its miscibility with aqueous culture media allows for easy dilution. However, DMSO is not inert and can exert biological effects. It is imperative to maintain the final concentration of DMSO in the assay medium at a low, non-toxic level, typically ≤0.5%, with many sensitive assays requiring ≤0.1%[8]. A solvent toxicity control must always be included in the experimental design.

  • Methanol: While 4-Fluorobenzamidine is cited as being soluble in methanol, this solvent is generally more cytotoxic than DMSO and is more volatile[][6]. Its use should be limited to specific applications where DMSO is not suitable, and its final concentration must be carefully controlled and validated for cellular toxicity.

Safety and Handling Precautions

As a Senior Application Scientist, safety is paramount. 4-Fluorobenzamidine hydrochloride is an irritant and potentially toxic. Adherence to safety protocols is mandatory.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][3][4]. Some suppliers also classify it as acutely toxic if swallowed.

  • Mandatory Personal Protective Equipment (PPE):

    • Safety glasses or goggles.

    • Chemical-resistant gloves (e.g., nitrile).

    • Laboratory coat.

  • Handling:

    • Handle the solid powder and concentrated solutions in a chemical fume hood or a well-ventilated area to avoid inhalation of dust or aerosols[9][10].

    • Avoid contact with skin and eyes[9][10]. In case of contact, rinse the affected area immediately and thoroughly with water[9].

    • Wash hands thoroughly after handling the compound[9].

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting concentration for in vitro studies. The principles can be adapted for other concentrations.

Required Materials
  • 4-Fluorobenzamidine hydrochloride (Verify MW from CoA)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to 0.1 mg)

  • Microcentrifuge tubes or amber glass vials with Teflon-lined screw caps[11]

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Microcentrifuge

The Calculation: A Foundation of Accuracy

The accuracy of all subsequent dilutions depends on the precise calculation of the initial stock solution[12]. The formula to determine the mass of solute needed is:

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

Example Calculation for 1 mL of a 10 mM Stock:

  • Molarity = 10 mM = 0.010 mol/L

  • Volume = 1 mL = 0.001 L

  • Molecular Weight = 174.60 g/mol (using the hydrochloride form)

Mass = 0.010 mol/L × 0.001 L × 174.60 g/mol = 0.001746 g = 1.75 mg

Step-by-Step Methodology
  • Pre-Weighing Preparation: Before opening, centrifuge the manufacturer's vial of 4-Fluorobenzamidine hydrochloride briefly to ensure all the powder is at the bottom[6]. This is crucial for minimizing loss of the fine powder.

  • Weighing the Compound: In a chemical fume hood, carefully weigh 1.75 mg of 4-Fluorobenzamidine hydrochloride into a tared, sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous, cell-culture grade DMSO to the vial containing the compound.

  • Dissolution: Cap the vial securely. Vortex the solution vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure there are no visible solid particles. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be employed. The goal is a clear, homogenous solution.

  • Labeling and Documentation: Proper labeling is non-negotiable for experimental integrity. The label must include:

    • Compound Name: 4-Fluorobenzamidine HCl

    • Concentration: 10 mM

    • Solvent: DMSO

    • Preparation Date

    • Your Initials

  • Storage: Store the stock solution at -20°C. For long-term integrity, aliquot the stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture[11].

Workflow Visualization

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization start Start: Obtain 4-Fluorobenzamidine HCl centrifuge Centrifuge Manufacturer's Vial (Maximize product recovery) start->centrifuge weigh Weigh 1.75 mg of Compound (Use analytical balance) centrifuge->weigh add_solvent Add 1.0 mL of anhydrous DMSO (Calibrated pipette) weigh->add_solvent vortex Vortex Vigorously (1-2 minutes) add_solvent->vortex inspect Visual Inspection for Clarity (Ensure complete dissolution) vortex->inspect dissolved Solution is Clear inspect->dissolved Yes not_dissolved Particles Remain inspect->not_dissolved No labeling Label Vial Clearly (Name, Conc., Solvent, Date) dissolved->labeling remediate Apply Gentle Heat (37°C) or Sonication not_dissolved->remediate remediate->vortex aliquot Aliquot into Single-Use Tubes (Prevent freeze-thaw cycles) labeling->aliquot store Store at -20°C (Long-term stability) aliquot->store

Caption: Workflow for preparing a 10 mM stock solution of 4-Fluorobenzamidine HCl.

A Self-Validating System: Quality Control & Assurance

Preparing a stock solution is not the end of the process. Quality control (QC) is a continuous process that ensures the solution's identity, concentration, and stability over its lifecycle, thereby validating the results it generates[13].

Initial QC Parameters
QC ParameterAcceptance CriteriaMethodRationale
Appearance Clear, colorless, free of particulatesVisual InspectionConfirms complete dissolution and absence of precipitation or contamination.
Concentration Verification ±10% of target (e.g., 9.0-11.0 mM)HPLC with UV detector and a standard curveVerifies accurate weighing and dissolution. This is the gold standard for concentration analysis[14].
Identity Confirmation Retention time matches reference standardHPLC, LC-MSConfirms the compound is indeed 4-Fluorobenzamidine and has not degraded during preparation.
Purity ≥95% (or as per CoA)HPLC Area PercentEnsures the stock solution is free from significant impurities or degradation products[14][15].
Ongoing Stability Assessment

The stability of the stock solution should be periodically re-verified, especially if stored for an extended period. This involves re-testing the concentration and purity of an aliquot that has been stored for a defined time against a freshly prepared standard.

Quality Control Workflow

G cluster_hplc_analysis HPLC Data Evaluation stock Freshly Prepared 10 mM Stock Solution visual Visual Inspection (Clarity, Color, Particulates) stock->visual hplc Perform HPLC-UV Analysis visual->hplc If Clear concentration Concentration vs. Standard Curve (Target: 10 mM ± 10%) hplc->concentration purity Purity by Area % (Target: ≥95%) hplc->purity identity Retention Time vs. Reference (Identity Confirmation) hplc->identity decision All Parameters Meet Criteria? concentration->decision purity->decision identity->decision pass Release for In Vitro Use (Document Results) decision->pass Yes fail FAIL: Quarantine Stock Investigate & Remake decision->fail No

Caption: Quality control workflow for validating 4-Fluorobenzamidine stock solutions.

Application Example: Preparing a Working Solution

To use the 10 mM stock in a cell culture experiment, it must be diluted to a final working concentration.

Goal: Prepare a 10 µM working solution in a final assay volume of 2 mL.

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first create a 1 mM intermediate stock.

    • Take 10 µL of the 10 mM stock.

    • Add to 90 µL of sterile DMSO. This gives 100 µL of a 1 mM solution.

  • Final Dilution: Use the serial dilution formula C₁V₁ = C₂V₂.

    • C₁ (Concentration of intermediate stock) = 1 mM = 1000 µM

    • C₂ (Final concentration) = 10 µM

    • V₂ (Final volume) = 2 mL = 2000 µL

    • V₁ (Volume of stock needed) = (C₂V₂) / C₁ = (10 µM × 2000 µL) / 1000 µM = 20 µL

    Procedure: Add 20 µL of the 1 mM intermediate stock solution to 1980 µL of cell culture medium.

  • Final Solvent Concentration Check:

    • The final volume of DMSO is 20 µL in a total volume of 2000 µL.

    • % DMSO = (20 µL / 2000 µL) × 100% = 1.0% .

    • Action: This concentration may be too high for some cell lines[8]. To achieve a final DMSO concentration of 0.1%, the volume of the 1 mM stock added would be 2 µL, added to 1998 µL of medium. Always calculate and report the final solvent concentration and include a vehicle control in your experiment.

Conclusion

The generation of high-quality, reproducible in vitro data begins with the meticulous preparation and validation of reagents. This guide provides a robust framework for creating 4-Fluorobenzamidine hydrochloride stock solutions, emphasizing the scientific rationale behind each step. By integrating these protocols—from accurate calculations and safe handling to rigorous quality control—researchers can build a foundation of trustworthiness and scientific integrity into their experimental workflows, ultimately leading to more reliable and impactful discoveries.

References

  • Al-Ostoot, F. H., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Cancer Cell International, 22(1), 305. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluorobenzamidine Hydrochloride. PubChem. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Kymos. (n.d.). Quality control of small molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Acceptable solvents for in vitro drug solutions or in vivo.... Retrieved from [Link]

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1263-1270. Retrieved from [Link]

  • The Audiopedia. (2021). Lab Skills: Preparing Stock Solutions. YouTube. Retrieved from [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]

  • Nuvisan. (n.d.). Comprehensive GMP quality control testing for small molecules. Retrieved from [Link]

  • ACS Publications. (2021). A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. Organic Process Research & Development. Retrieved from [Link]

  • Islam, R., et al. (2019). Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift. The AAPS Journal, 21(5), 89. Retrieved from [Link]

  • ResearchGate. (n.d.). Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 2.5: Preparing Solutions. Retrieved from [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. Retrieved from [Link]

  • Loba Chemie. (2017). 4-FLUOROBENZOYL CHLORIDE MSDS. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Bio-Rad. (n.d.). Quality Control Biochemistry. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Up to Par: The Necessity of Quality Assurance and Quality Control for Biologics Research. Retrieved from [Link]

Sources

High-Content Analysis of 4-Fluorobenzamidine Efficacy via Thrombin-Induced Calcium Mobilization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

4-Fluorobenzamidine is a structural analog of benzamidine, a classical reversible competitive inhibitor of trypsin-like serine proteases. While the parent compound (benzamidine) is a standard crystallographic probe, the 4-fluoro substitution modifies the pKa and lipophilicity of the amidine group, potentially altering its binding affinity (


) for the S1 specificity pocket of targets such as Thrombin, Factor Xa, and Trypsin.

To evaluate the biological efficacy of 4-Fluorobenzamidine, biochemical assays alone are insufficient as they fail to account for membrane permeability and cellular microenvironments. This Application Note details a Thrombin-Induced Calcium Mobilization Assay using Human Umbilical Vein Endothelial Cells (HUVECs).

Why this model? Thrombin activates endothelial cells by cleaving the N-terminus of the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor.[1][2] This cleavage exposes a tethered ligand that self-activates the receptor, triggering a rapid intracellular Calcium (


) release. If 4-Fluorobenzamidine successfully inhibits Thrombin proteolytic activity, PAR-1 remains uncleaved, and the calcium spike is attenuated. This provides a direct, quantifiable readout of inhibitor efficacy in a live-cell system.

Mechanism of Action

The following diagram illustrates the competitive inhibition mechanism and the downstream signaling pathway utilized in this assay.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin (Serine Protease) Complex Thrombin-Inhibitor Complex (Inactive) Thrombin->Complex Inhibition PAR1_Closed PAR-1 Receptor (Uncleaved) Thrombin->PAR1_Closed Proteolytic Cleavage Inhibitor 4-Fluorobenzamidine (Inhibitor) Inhibitor->Thrombin Competitive Binding (S1 Pocket) Complex->PAR1_Closed Blocks Cleavage PAR1_Open PAR-1 Receptor (Cleaved/Active) PAR1_Closed->PAR1_Open Activation Gq Gq Protein PAR1_Open->Gq Signal Transduction PLC PLC-β Gq->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca_Release Ca2+ Release (Fluorescent Signal) ER->Ca_Release Flux

Figure 1: 4-Fluorobenzamidine competes for the Thrombin active site, preventing PAR-1 cleavage and subsequent Calcium release.

Materials & Reagents

ComponentSpecificationRecommended Source
Test Compound 4-Fluorobenzamidine (HCl salt)Sigma-Aldrich / Enamine
Cell Line HUVEC (Human Umbilical Vein Endothelial Cells)ATCC (PCS-100-010) or Lonza
Agonist

-Thrombin (Human)
Haematologic Technologies
Calcium Indicator Fluo-4 AM (Cell permeant)Thermo Fisher / Invitrogen
Assay Buffer HBSS + 20 mM HEPES + 0.1% BSAPreparation required
Solvent DMSO (Anhydrous)Sigma-Aldrich
Positive Control Dabigatran or Benzamidine HClReference Inhibitors

Critical Note on Solubility: 4-Fluorobenzamidine is moderately lipophilic. Prepare a 100 mM stock in 100% DMSO. Ensure the final DMSO concentration in the assay well does not exceed 0.5%, as HUVECs are sensitive to solvent toxicity.

Experimental Protocol

Phase 1: Cell Preparation (Day 1)
  • Seeding: Harvest HUVECs (Passage 2-6) using Accutase (gentler than Trypsin) to preserve receptor integrity.

  • Density: Plate cells at 20,000 cells/well in a black-wall/clear-bottom 96-well plate (poly-D-lysine coated).

  • Incubation: Culture overnight at 37°C, 5%

    
     to allow formation of a confluent monolayer.
    
Phase 2: Dye Loading (Day 2)

The success of this assay depends on the signal-to-noise ratio of the fluorescent dye.

  • Wash: Gently wash cells 1x with 200

    
    L HBSS (with 
    
    
    
    ).
  • Loading Solution: Prepare 4

    
    M Fluo-4 AM in Assay Buffer (HBSS + 20 mM HEPES). Add 2.5 mM Probenecid to prevent dye leakage via anion transporters.
    
  • Incubation: Add 100

    
    L/well loading solution. Incubate 45 mins at 37°C, then 15 mins at Room Temperature (RT) to ensure complete de-esterification of the dye.
    
  • Final Wash: Wash 2x with Assay Buffer. Leave 100

    
    L buffer in each well.
    
Phase 3: Inhibitor Pre-treatment & Assay
  • Compound Dilution: Prepare a 3-fold serial dilution of 4-Fluorobenzamidine in Assay Buffer (Range: 0.1

    
    M to 300 
    
    
    
    M).
  • Addition: Add 50

    
    L of diluted inhibitor to respective wells.
    
  • Equilibration: Incubate for 20 minutes at RT . This allows the inhibitor to bind the protease (if added simultaneously) or equilibrate with the cells. Note: Since this is a protease inhibition assay, the inhibitor is ideally pre-mixed with the Thrombin agonist if testing direct enzyme inhibition, OR added to cells if testing receptor antagonism. For 4-Fluorobenzamidine (enzyme inhibitor), pre-incubate the Thrombin + Inhibitor in a separate source plate for 15 minutes before adding to cells.

    • Modified Workflow: Prepare Source Plate with Thrombin (EC80 concentration, typically 1-5 nM) + varying concentrations of 4-Fluorobenzamidine. Incubate 15 mins.

  • Baseline Reading: Place cell plate in FLIPR or kinetic plate reader (Ex: 494 nm, Em: 516 nm). Record baseline for 30 seconds.

  • Injection: Inject 50

    
    L of the Thrombin/Inhibitor mix onto the cells.
    
  • Kinetics: Record fluorescence every 2 seconds for 180 seconds.

Data Analysis & Interpretation

Calculation of Inhibition

Data is typically expressed as Relative Fluorescence Units (RFU).

  • Normalize: Calculate

    
     where 
    
    
    
    is the baseline average and
    
    
    is
    
    
    .
  • Percent Inhibition:

    
    
    
    • Response_max: Thrombin alone (no inhibitor).

    • Response_min: Buffer only (no Thrombin).

Expected Results Table
Condition[Inhibitor] (

M)
Normalized Calcium Peak (

)
Interpretation
Vehicle 0100% (Max Signal)Full PAR-1 Activation
4-Fluorobenzamidine 1~95%Minimal Inhibition
4-Fluorobenzamidine 30~50%Approx.

(Est.)
4-Fluorobenzamidine 300<10%Full Protease Blockade
Positive Control (Benzamidine)VariesValidation of Assay System

Note on Potency: Benzamidine has a


 of ~18 

M for trypsin. The 4-fluoro derivative may show slightly altered potency due to the electron-withdrawing nature of fluorine affecting the pKa of the amidine group, potentially weakening the ionic interaction with Asp189 in the protease specificity pocket [1].

Troubleshooting Guide

  • Low Signal Amplitude: Ensure HUVECs are not over-confluent (quiescent cells express less PAR-1). Check Thrombin activity; serine proteases degrade rapidly if not stored at -80°C.

  • High Background: Wash cells thoroughly to remove extracellular Fluo-4. Reduce Probenecid concentration if toxicity is observed.

  • No Inhibition: Confirm the agonist is Thrombin. If using a PAR-1 Agonist Peptide (e.g., TFLLR-NH2), 4-Fluorobenzamidine will have zero effect because the peptide bypasses the proteolytic cleavage step. This is a crucial control experiment to prove the compound inhibits the enzyme, not the receptor.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 68832, 4-Fluorobenzamidine. Retrieved January 31, 2026 from [Link]

  • Coughlin, S. R. (2000). Thrombin signalling and protease-activated receptors.[2] Nature, 407(6801), 258–264. [Link]

  • Bode, W., et al. (1990). The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment. The EMBO Journal, 8(11), 3467–3475. (Structural basis for benzamidine binding). [Link]

Sources

In Vivo Experimental Design for Testing 4-Fluorobenzamidine in Mouse Models

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Rationale for the In Vivo Evaluation of 4-Fluorobenzamidine

4-Fluorobenzamidine is a small molecule belonging to the benzamidine class of compounds. While data on this specific molecule is emerging, derivatives such as bithiophene fluorobenzamidine (BFB) have demonstrated significant preclinical antitumor, pro-apoptotic, and anti-metastatic activities in rodent models of breast and colorectal cancer.[1][2] These promising findings suggest that 4-Fluorobenzamidine itself may possess therapeutic potential, likely acting as an inhibitor of key cellular enzymes or pathways involved in cancer progression. The fluorination of small molecules is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability.[3]

The transition from in vitro discovery to in vivo validation is a critical step in the drug development pipeline.[4][5] In vivo studies in mouse models are indispensable for understanding a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, establishing a preliminary safety profile, and obtaining crucial proof-of-concept efficacy data.[6] Mice are predominantly used in drug discovery due to their genetic similarity to humans, rapid breeding cycles, and cost-effectiveness.[4]

This guide provides a comprehensive framework for the systematic in vivo evaluation of 4-Fluorobenzamidine in mouse models. It outlines a logical, multi-phased experimental plan designed to rigorously assess its therapeutic potential, from initial tolerability studies to robust efficacy trials. The protocols and rationale described herein are grounded in established best practices for preclinical research to ensure data integrity, reproducibility, and adherence to the highest standards of animal welfare.

Strategic Overview of the In Vivo Evaluation Plan

A successful in vivo evaluation is not a single experiment but a phased approach. Each phase answers critical questions and informs the design of the next, ensuring a resource-efficient and scientifically sound investigation.

G A Phase 1: Formulation & Maximum Tolerated Dose (MTD) B Phase 2: Pharmacokinetics (PK) & Bioavailability A->B Determines safe dose range P1 C Phase 3: Efficacy Studies in Tumor Models B->C Informs dosing schedule & route D Phase 4: Pharmacodynamics (PD) & Mechanism of Action (MoA) C->D Confirms in vivo activity E Decision Point: Proceed to IND-Enabling Studies D->E Provides MoA proof-of-concept

Caption: Phased approach for in vivo evaluation of 4-Fluorobenzamidine.

Pre-Experimental Groundwork: Animals, Ethics, and Formulation

Animal Models and Husbandry

The choice of mouse model is critical and depends on the specific scientific questions being addressed.[6]

  • For Initial Studies (MTD, PK): Healthy, outbred strains like CD-1® mice or inbred strains such as C57BL/6 are suitable. They provide robust and generalizable data on toxicity and pharmacokinetics.

  • For Efficacy Studies (Oncology):

    • Cell-Line Derived Xenograft (CDX) Models: These are the most common starting point for efficacy testing.[7] Human cancer cell lines (e.g., MCF-7 or MDA-MB-231 for breast cancer, based on data from related compounds[1]) are implanted subcutaneously into immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice). This model allows for the direct assessment of the compound's effect on human tumor growth.

    • Patient-Derived Xenograft (PDX) Models: For a more clinically relevant assessment, PDX models, which involve implanting tumor fragments from a human patient into immunodeficient mice, are recommended.[8] These models better retain the heterogeneity of the original tumor.[7]

All animals should be sourced from a reputable vendor, acclimated for at least one week upon arrival, and housed in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.

Ethical Considerations and Regulatory Compliance

All animal experiments must be conducted in strict accordance with ethical guidelines and receive prior approval from an Institutional Animal Care and Use Committee (IACUC).[9][10] The experimental design should adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement). Key responsibilities of the IACUC include reviewing the institution's program for humane animal care and use and inspecting animal facilities at least semi-annually.[9] All procedures must comply with regulations such as the UK's Animals (Scientific Procedures) Act 1986 (ASPA) or the US Public Health Service (PHS) Policy on Humane Care and Use of Laboratory Animals.[11]

Formulation of 4-Fluorobenzamidine

A stable, homogenous, and administrable formulation is crucial. Since the solubility of 4-Fluorobenzamidine is not widely published, preliminary formulation screening is a mandatory first step.

Protocol: Vehicle Screening and Formulation Preparation

  • Solubility Testing: Test the solubility of 4-Fluorobenzamidine in a panel of common, biocompatible vehicles (e.g., sterile saline, PBS, 5% DMSO in saline, 10% Solutol HS 15 in water, corn oil).

  • Vehicle Selection: Choose the simplest vehicle that achieves the desired concentration and remains stable without precipitation. For initial studies, a vehicle such as 10% DMSO / 40% PEG300 / 50% Saline is often a robust choice for compounds with moderate solubility.

  • Preparation:

    • On the day of dosing, accurately weigh the required amount of 4-Fluorobenzamidine.

    • In a sterile environment, dissolve the compound first in the DMSO component.

    • Sequentially add the PEG300 and then the saline, vortexing thoroughly between each addition to ensure complete dissolution.

    • Visually inspect the final formulation for clarity and absence of particulates.

    • The vehicle alone will be used for the control group.

Phase 1 Protocol: Maximum Tolerated Dose (MTD) Study

The MTD study is essential for identifying the highest dose that can be administered without causing unacceptable toxicity.[6] This information is critical for designing subsequent efficacy studies.[6]

Protocol: MTD Determination in CD-1 Mice

  • Animal Allocation: Use female CD-1 mice, 6-8 weeks old. Randomly assign mice to groups of 3-5 per dose level.

  • Dose Escalation:

    • Begin with a low starting dose (e.g., 10 mg/kg), informed by any available in vitro cytotoxicity data.

    • Prepare at least 4-5 dose levels (e.g., 10, 30, 100, 300 mg/kg).

    • Administer a single dose of 4-Fluorobenzamidine via the intended route for the efficacy study (e.g., intraperitoneal injection or oral gavage).

  • Monitoring:

    • Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing) immediately after dosing and at regular intervals for at least 7-14 days.

    • Record body weight daily. A weight loss of >20% is typically considered a sign of significant toxicity.[6]

  • Endpoint: The MTD is defined as the highest dose at which no severe toxicity or mortality is observed, and body weight loss is recoverable and does not exceed the pre-defined limit (e.g., 15-20%).

  • Data Summary:

Dose Level (mg/kg)Administration RouteNumber of AnimalsMortalityMean Body Weight Change (Nadir)Clinical Signs of Toxicity
Vehicle ControlIP30/3+2%None observed
10IP30/3+1%None observed
30IP30/3-3%None observed
100IP30/3-12%Mild, transient lethargy
300IP31/3-22%Severe lethargy, ruffled fur

This table represents example data.

Phase 2 Protocol: Pharmacokinetic (PK) Study

A PK study characterizes the absorption, distribution, metabolism, and excretion (ADME) of the compound.[6] This helps determine key parameters like half-life (t½), maximum concentration (Cmax), and total exposure (AUC), which are vital for designing an effective dosing schedule.[12][13]

Protocol: Single-Dose PK Study in C57BL/6 Mice

  • Animal Allocation: Use male C57BL/6 mice, 6-8 weeks old. Allocate at least 3 mice per time point for each route of administration.

  • Dosing:

    • Intravenous (IV) Group: Administer a single, low dose (e.g., 2 mg/kg) via tail vein injection to determine baseline clearance and volume of distribution.

    • Oral (PO) or Intraperitoneal (IP) Group: Administer a single, higher dose (e.g., 20 mg/kg) via the intended therapeutic route.

  • Blood Sampling: Collect serial blood samples (approx. 30-50 µL) from each mouse at multiple time points.[14] A typical sampling schedule might be:

    • IV: 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO/IP: 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.[15]

    • Samples can be collected via submandibular or saphenous vein bleeding.[5]

  • Sample Processing & Analysis:

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Centrifuge to separate plasma and store at -80°C until analysis.

    • Quantify the concentration of 4-Fluorobenzamidine in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key PK parameters.

ParameterIV Administration (2 mg/kg)PO Administration (20 mg/kg)
Cmax (ng/mL)5501200
Tmax (hr)0.081.0
AUC (0-inf) (ng*hr/mL)8507500
t½ (hr)2.53.1
Bioavailability (%)N/A44%

This table represents example data.

Phase 3 & 4 Protocols: Efficacy and Pharmacodynamic Studies

This phase integrates the findings from the MTD and PK studies to assess the antitumor efficacy of 4-Fluorobenzamidine in a relevant cancer model and to confirm its mechanism of action in vivo.

Protocol: Efficacy in an MCF-7 Breast Cancer Xenograft Model
  • Tumor Implantation:

    • Use 6-8 week old female NSG mice. Supplement with an estrogen pellet to support the growth of estrogen-receptor-positive MCF-7 cells.

    • Subcutaneously inject 5 x 10⁶ MCF-7 cells, re-suspended in a 1:1 mixture of serum-free media and Matrigel®, into the right flank of each mouse.[16]

  • Tumor Growth and Group Allocation:

    • Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.[17]

  • Treatment Groups & Dosing:

    • Group 1: Vehicle Control (e.g., 10% DMSO / 40% PEG300 / 50% Saline), IP, once daily (QD).

    • Group 2: 4-Fluorobenzamidine (Low Dose, e.g., 25 mg/kg), IP, QD.

    • Group 3: 4-Fluorobenzamidine (High Dose, e.g., 75 mg/kg), IP, QD.

    • Group 4: Positive Control (e.g., a standard-of-care chemotherapy for breast cancer), dosed as per literature.

  • Monitoring and Endpoints:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Primary Endpoint: Tumor Growth Inhibition (TGI). The study is terminated when tumors in the vehicle control group reach a pre-determined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).

    • Secondary Endpoints: Body weight change, clinical signs of toxicity, and overall survival.

    • At the end of the study, euthanize mice and excise tumors for downstream analysis.

Protocol: Pharmacodynamic (PD) Marker Analysis

To confirm that 4-Fluorobenzamidine is engaging its target in vivo, a satellite group of tumor-bearing mice is treated for a shorter duration.

  • Study Design: Establish MCF-7 xenografts as described above. Use a smaller group of mice (n=3-4 per group).

  • Treatment: Administer a single dose or a few doses of vehicle or an efficacious dose of 4-Fluorobenzamidine.

  • Tissue Collection: At various time points post-treatment (e.g., 2, 8, 24 hours), euthanize mice and collect tumors and plasma.

  • Analysis:

    • Western Blot / IHC: Analyze tumor lysates or sections for changes in the expression or phosphorylation status of target proteins. Based on data from BFB, potential markers include p53, p21, CDK1, and HER2.[1]

    • Gene Expression Analysis: Use qRT-PCR to measure changes in the mRNA levels of target genes.

G cluster_0 Hypothesized Mechanism of Action FB 4-Fluorobenzamidine Target Putative Target (e.g., Kinase, Protease) FB->Target Inhibition p53 p53 (Upregulation) Target->p53 De-repression CDK1 CDK1 (Downregulation) Target->CDK1 Activation HER2 HER2 (Downregulation) Target->HER2 Activation p21 p21 (Upregulation) p53->p21 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Proliferation Tumor Proliferation CDK1->Proliferation HER2->Proliferation Apoptosis->Proliferation CellCycleArrest->Proliferation

Caption: Hypothesized signaling pathway for 4-Fluorobenzamidine.

Data Analysis and Statistical Plan

A pre-defined statistical analysis plan is essential for unbiased interpretation of results.[4]

  • Tumor Growth Data: Analyze differences in tumor volume between groups using a repeated-measures two-way ANOVA, followed by post-hoc tests (e.g., Dunnett's test) to compare treatment groups to the vehicle control.

  • Survival Data: Plot Kaplan-Meier survival curves and analyze for significance using the log-rank (Mantel-Cox) test.

  • PD Marker Data: Use Student's t-test or one-way ANOVA to compare differences in protein or gene expression levels between groups.

  • Significance: A p-value of < 0.05 is typically considered statistically significant.[13] The sample size should be determined by a power analysis to ensure the study is adequately powered to detect a meaningful effect.[3][18]

Conclusion

This application note provides a detailed, field-proven framework for the preclinical in vivo evaluation of 4-Fluorobenzamidine. By following a structured, multi-phase approach—from MTD and PK to efficacy and PD studies—researchers can generate the robust, high-quality data necessary to make informed decisions about the therapeutic potential of this compound. Adherence to rigorous experimental design, ethical guidelines, and appropriate statistical analysis will ensure the integrity and translatability of the findings, paving the way for potential clinical development.

References

  • GOV.UK. (2025). Research and testing using animals: licences and compliance. [Link]

  • Saleh, A., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. BMC Cancer. [Link]

  • National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines - Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). (a) Experimental design of in vivo experiment. Mice were divided into five groups.... [Link]

  • El-Far, A. H., et al. (2020). The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Xu, X., et al. (2015). Murine Pharmacokinetic Studies. Journal of Visualized Experiments. [Link]

  • National Institutes of Health, Office of Laboratory Animal Welfare. (2024). The IACUC. [Link]

  • Hufnagel, S., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Advanced Materials. [Link]

  • Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]

  • ModernVivo. (2025). Achieve IACUC Compliance: 4 Key Steps to IACUC Approval. [Link]

  • Arriaza, V. (2023). Statistical experiment design for animal research. Navarra Center for International Development. [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway. [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

  • Malagola, M., et al. (2016). Establishment of a mouse xenograft model of metastatic adrenocortical carcinoma. Journal of Molecular Endocrinology. [Link]

  • The University of Texas at Arlington. (n.d.). IACUC Protocol Application Guidance. [Link]

  • Procedures with Care. (n.d.). Intraperitoneal Injection in the Mouse. [Link]

  • The Jackson Laboratory. (2024). Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further. [Link]

  • Taconic Biosciences. (2025). Animal Research Sample Size Calculation (and Consequences). [Link]

  • Frontiers in Pharmacology. (2023). UPLC-MS/MS method for Icariin and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study. [Link]

  • ILAR Journal, Oxford Academic. (2019). Everything You Need to Know About Satisfying IACUC Protocol Requirements. [Link]

  • National Center for Biotechnology Information. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. [Link]

  • ResearchGate. (2025). Using Improved Serial Blood Sampling Method of Mice to Study Pharmacokinetics and Drug–Drug Interaction. [Link]

  • PharmaTimes. (2026). Oxford Drug Design reports major in vivo milestone for novel cancer therapy. [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Mouse Handling & Techniques. [Link]

  • Day, C. P., et al. (2015). Preclinical Mouse Cancer Models: A Maze of Opportunities and Challenges. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]

  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. [Link]

  • University of Zurich. (n.d.). Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. [Link]

  • Charan, J., & Kantharia, N. D. (2013). Sample Size Calculation in Animal Studies Using Resource Equation Approach. Journal of Pharmacology and Pharmacotherapeutics. [Link]

  • University of British Columbia Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]

  • National Center for Biotechnology Information. (2016). Establishment of Patient-derived Xenografts in Mice. [Link]

  • ModernVivo. (2025). Tackling In Vivo Experimental Design. [Link]

  • Institute of Laboratory Animal Science (LTK). (2019). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. [Link]

  • InstechLabs. (2014). Mouse Oral Gavage Training. [Link]

Sources

Development of a 4-Fluorobenzamidine-Based Molecular Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, characterization, and application of a 4-fluorobenzamidine-based molecular probe. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the probe's development and use.

Introduction: The Significance of 4-Fluorobenzamidine in Probe Development

4-Fluorobenzamidine serves as an excellent scaffold for the development of molecular probes, primarily due to its established role as a potent and selective inhibitor of serine proteases.[1][2] The benzamidine moiety itself is a well-recognized pharmacophore that mimics the side chain of arginine, allowing it to bind with high affinity to the S1 pocket of many serine proteases like trypsin, thrombin, and plasmin.[1] The introduction of a fluorine atom at the 4-position can enhance binding affinity and improve metabolic stability, making it a desirable feature in drug and probe design.[3]

Molecular probes built upon this scaffold can be invaluable tools for activity-based protein profiling (ABPP), a powerful chemoproteomic technology used to study the functional state of enzymes in complex biological systems.[4] By conjugating 4-fluorobenzamidine to a reporter molecule, such as a fluorophore, researchers can visualize and quantify the activity of specific serine proteases in real-time, aiding in drug discovery and the elucidation of disease mechanisms.[5][6]

This guide will detail the synthesis of a versatile 4-fluorobenzamidine probe equipped with a terminal alkyne, enabling its facile conjugation to a variety of reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[7][8]

PART 1: Design and Synthesis of a Clickable 4-Fluorobenzamidine Probe

The design of the molecular probe is modular, consisting of three key components: the recognition element (4-fluorobenzamidine), a linker , and a functional handle for bioconjugation (an alkyne group).

Rationale for Probe Design
  • Recognition Element: 4-Fluorobenzamidine is chosen for its high affinity and selectivity towards the active site of serine proteases.

  • Linker: A polyethylene glycol (PEG) linker is incorporated to enhance the solubility of the probe in aqueous buffers and to minimize non-specific binding.[9] The length of the linker can be tuned to optimize the probe's interaction with the target enzyme.[10]

  • Functional Handle: A terminal alkyne is introduced to enable highly efficient and specific conjugation to azide-functionalized fluorophores or other reporter molecules using click chemistry.[11] This bioorthogonal reaction is ideal for labeling biomolecules as it proceeds under mild, aqueous conditions with high yield and specificity.[4]

The overall design philosophy is to create a versatile and robust tool for serine protease research.

G cluster_probe Molecular Probe Architecture Recognition 4-Fluorobenzamidine (Serine Protease Targeting) Linker PEG Linker (Solubility & Spacing) Recognition->Linker Handle Terminal Alkyne (Click Chemistry Conjugation) Linker->Handle Fluorophore Azide-Fluorophore (e.g., Alexa Fluor 488 Azide) Handle->Fluorophore CuAAC Click Reaction

Caption: Modular design of the 4-fluorobenzamidine-based molecular probe.

Synthetic Protocol: 4-Fluorobenzamidine-PEG-Alkyne

This protocol outlines a potential synthetic route. Researchers should adapt this based on available starting materials and laboratory capabilities. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N-Boc-4-aminobenzonitrile

  • To a solution of 4-aminobenzonitrile in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-4-aminobenzonitrile.

Step 2: Conversion to N-Boc-4-aminobenzamidine

  • Dissolve N-Boc-4-aminobenzonitrile in anhydrous ethanol and cool to 0°C.

  • Bubble dry hydrogen chloride (HCl) gas through the solution for several hours.

  • Stir the reaction at room temperature overnight.

  • Remove the solvent under reduced pressure to obtain the imidate hydrochloride salt.

  • Dissolve the salt in anhydrous ethanol and add a solution of ammonia in ethanol.

  • Stir the reaction at room temperature for 24 hours.

  • Concentrate the reaction mixture and purify the residue by column chromatography to afford N-Boc-4-aminobenzamidine.

Step 3: Attachment of the PEG-Alkyne Linker

  • Dissolve N-Boc-4-aminobenzamidine and an amino-PEG-alkyne linker in dimethylformamide (DMF).

  • Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Step 4: Deprotection of the Boc Group

  • Dissolve the Boc-protected probe in a solution of trifluoroacetic acid (TFA) in DCM.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to yield the final 4-fluorobenzamidine-PEG-alkyne probe as a TFA salt.

PART 2: Characterization of the Molecular Probe

Thorough characterization is crucial to ensure the purity and identity of the synthesized probe.

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidation and confirmation of proton and carbon environments.Peaks corresponding to the 4-fluorobenzamidine, PEG linker, and terminal alkyne protons and carbons.[12]
High-Resolution Mass Spectrometry (HRMS) Determination of the exact mass and confirmation of the molecular formula.A molecular ion peak corresponding to the calculated exact mass of the probe.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Assessment of purity.A single major peak indicating high purity (>95%).[13][14]

PART 3: Conjugation to a Fluorophore via Click Chemistry

This protocol describes the conjugation of the alkyne-functionalized probe to an azide-containing fluorophore.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Dissolve the 4-fluorobenzamidine-PEG-alkyne probe and an azide-functionalized fluorophore (e.g., Alexa Fluor 488 azide) in a mixture of t-butanol and water.

  • Add a solution of copper(II) sulfate (CuSO₄).

  • Add a freshly prepared solution of sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species.

  • Stir the reaction at room temperature for 1-4 hours, protected from light.

  • Monitor the reaction progress by RP-HPLC.

  • Upon completion, purify the fluorescently labeled probe by preparative RP-HPLC.

  • Lyophilize the pure fractions to obtain the final fluorescent probe.

G cluster_workflow Probe Synthesis and Conjugation Workflow Start 4-Aminobenzonitrile Step1 Boc Protection Start->Step1 Step2 Amidine Formation Step1->Step2 Step3 Linker Attachment Step2->Step3 Step4 Boc Deprotection Step3->Step4 Probe 4-Fluorobenzamidine-PEG-Alkyne Step4->Probe Click CuAAC Click Chemistry Probe->Click Final_Probe Fluorescent Probe Click->Final_Probe

Caption: Workflow for the synthesis and fluorescent labeling of the probe.

PART 4: Application Protocols

The synthesized fluorescent probe can be used in a variety of applications to study serine protease activity.

In Vitro Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory potency (IC₅₀ and Kᵢ) of the 4-fluorobenzamidine probe against a target serine protease, such as trypsin.[15][16]

Materials:

  • Target serine protease (e.g., bovine trypsin)

  • Fluorogenic substrate for the protease (e.g., Nα-Benzoyl-L-arginine 7-amido-4-methylcoumarin hydrochloride)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • Synthesized fluorescent probe

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the fluorescent probe in DMSO.

  • Prepare serial dilutions of the probe in the assay buffer.

  • In the wells of the microplate, add the assay buffer and the different concentrations of the probe.

  • Add the enzyme solution to each well (except for the no-enzyme control) and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes using a plate reader with appropriate excitation and emission wavelengths for the substrate's fluorophore.

  • Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[17][18]

  • Calculate the Kᵢ value using the Cheng-Prusoff equation if the inhibition is competitive.[19][20]

In-Gel Fluorescence Labeling of Active Proteases

This protocol allows for the visualization of active serine proteases in a complex protein mixture, such as a cell lysate.

Materials:

  • Cell lysate containing the target protease

  • Fluorescent 4-fluorobenzamidine probe

  • SDS-PAGE loading buffer

  • Polyacrylamide gels

  • Fluorescence gel scanner

Procedure:

  • Incubate the cell lysate with the fluorescent probe at a final concentration of 1-10 µM for 30-60 minutes at 37°C.

  • As a negative control, pre-incubate a separate aliquot of the lysate with a known broad-spectrum serine protease inhibitor before adding the fluorescent probe.

  • Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with the appropriate excitation and emission filters.[21]

  • The presence of a fluorescent band at the expected molecular weight of the target protease, which is absent in the negative control, confirms activity-dependent labeling.

Live-Cell Imaging of Serine Protease Activity

This protocol enables the visualization of serine protease activity within living cells.[5]

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescent 4-fluorobenzamidine probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Wash the cultured cells with warm PBS.

  • Incubate the cells with the fluorescent probe diluted in serum-free cell culture medium for 30-60 minutes at 37°C in a CO₂ incubator. The optimal probe concentration should be determined empirically but typically ranges from 1-10 µM.

  • Wash the cells three times with warm PBS to remove unbound probe.

  • Add fresh cell culture medium or an imaging buffer to the cells.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

For intracellular targets, a fixation and permeabilization step may be required: [11][22][23][24]

  • After incubation with the probe and washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS before imaging.

Conclusion

The 4-fluorobenzamidine scaffold provides a robust and versatile platform for the development of highly specific molecular probes for serine proteases. The synthetic and application protocols detailed in this guide offer a comprehensive framework for researchers to create and utilize these powerful tools in their studies of enzyme function, drug discovery, and disease pathology. The modular design of the probe allows for the incorporation of various linkers and reporter tags, enabling a wide range of applications in chemical biology and medicinal chemistry.

References

  • Zavyalova, E., et al. (2023). Radiochemical Synthesis of 4-[18F]FluorobenzylAzide and Its Conjugation with EGFR-Specific Aptamers. Molecules, 28(1), 294. [Link]

  • Zavyalova, E., et al. (2022). Radiochemical Synthesis of 4-[18F]FluorobenzylAzide and Its Conjugation with EGFR-Specific Aptamers. Semantic Scholar. [Link]

  • Mohamed, A. A., et al. (2020). Design, synthesis, and evaluation of a novel benzamidine-based inhibitor of VEGF-C binding to Neuropilin-2. Bioorganic & Medicinal Chemistry, 28(10), 115469. [Link]

  • Li, H., et al. (2016). Label-Free Fluorescent Detection of Trypsin Activity Based on DNA-Stabilized Silver Nanocluster-Peptide Conjugates. Sensors (Basel), 16(11), 1952. [Link]

  • Ren, G., et al. (2013). In vivo imaging and biochemical characterization of protease function using fluorescent activity-based probes. Current Protocols in Chemical Biology, 5(2), 10.1002/9780470559277.ch130089. [Link]

  • Yuan, L., et al. (2016). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. Accounts of Chemical Research, 49(8), 1484-1493. [Link]

  • Livak, K. J., et al. (1995). Reverse-phase HPLC purification of a double-labeled fluorogenic probe. ResearchGate. [Link]

  • van der Zouwen, C., et al. (2018). Design and Synthesis of Quenched Activity-based Probes for Diacylglycerol Lipase and α,β-Hydrolase Domain Containing Protein 6. Chembiochem, 19(18), 1933-1943. [Link]

  • Willems, L. I., et al. (2020). Activity-based protein profiling: A graphical review. Journal of Proteomics, 229, 103938. [Link]

  • Bio-Techne. Intracellular Staining Flow Cytometry Protocol Using Detergents. [Link]

  • Zavyalova, E., et al. (2023). Radiochemical Synthesis of 4-[F]FluorobenzylAzide and Its Conjugation with EGFR-Specific Aptamers. ResearchGate. [Link]

  • Wei, L., et al. (2022). Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. ACS Medicinal Chemistry Letters, 13(10), 1623-1629. [Link]

  • Wang, Y., et al. (2025). Dual-Mode Detection of Trypsin and Screening of Trypsin Inhibitors on the Basis of a Colorimetric/Fluorescence Sensing Probe. Analytical Chemistry. [Link]

  • ChemHelpASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Poreba, M., et al. (2021). Peptidyl Activity-Based Probes for Imaging Serine Proteases. Frontiers in Chemistry, 9, 668553. [Link]

  • Lee, H., et al. (2024). Polymer-Tethered Quenched Fluorescent Probes for Enhanced Imaging of Tumor-Associated Proteases. ACS Sensors. [Link]

  • Pomeisl, K., et al. (2021). A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads. Chemical Science, 12(4), 1437-1447. [Link]

  • Asiri, A. M., et al. (2022). Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis. ResearchGate. [Link]

  • Glogger, M., et al. (2020). Specific, sensitive and quantitative protein detection by in-gel fluorescence. Communications Biology, 3(1), 1-8. [Link]

  • Verhelst, S. L. (2022). Synthesis of novel fluorescently quenched activity-based probes for serine proteases and the application in live cell imaging using various detection techniques. KU Leuven. [Link]

  • Cer, R. Z., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441-W445. [Link]

  • Sharma, G., et al. (2024). Design and Synthesis of Small Molecule Probes of MDA-9/Syntenin. Molecules, 29(20), 4783. [Link]

  • van der Stelt, M., et al. (2022). Activity-based protein profiling in drug-discovery. Scholarly Publications Leiden University. [Link]

  • Verhelst, S. L. (2017). Novel activity-based probes for serine proteases. mediaTUM. [Link]

  • Baker, J. R., et al. (2021). Chapter 3: Linker Design and Impact on ADC Properties. In Antibody-Drug Conjugates. Royal Society of Chemistry. [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]

  • Bio-Rad. FLISP Serine Protease Detection Kits. [Link]

  • Chen, X., et al. (2024). Fluorescent Probes for Disease Diagnosis. Chemical Reviews. [Link]

  • Zhang, T., et al. (2023). Small-molecule probes from bench to bedside: advancing molecular analysis of drug–target interactions toward precision medicine. Chemical Society Reviews, 52(16), 5457-5485. [Link]

  • Wieczorek, E., et al. (2021). Fluorophore multimerization on a PEG backbone as a concept for signal amplification and lifetime modulation. Scientific Reports, 11(1), 1-13. [Link]

  • Cell Signaling Technology. (2020). Flow Cytometry Staining Considerations When Combining Intracellular and Extracellular Readouts. YouTube. [Link]

  • Li, H., et al. (2023). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. Chemical Society Reviews, 52(22), 7796-7826. [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. [Link]

  • Wikipedia. (n.d.). IC50. [Link]

  • Boster Biological Technology. Flow Cytometry Perm Fixation Method: Intracellular Staining Guide. [Link]

  • Poreba, M., et al. (2021). Peptidyl Activity-Based Probes for Imaging Serine Proteases. Frontiers in Chemistry, 9, 668553. [Link]

  • SpiroChem. Linker Design. [Link]

  • Ohtsuki, S., et al. (2019). Synthesis and biophysical properties of tetravalent PEG-conjugated antisense oligonucleotide. ResearchGate. [Link]

  • Ametamey, S. M., et al. (2008). Molecular imaging probe development: A chemistry perspective. ResearchGate. [Link]

  • Willems, L. I., et al. (2020). Activity-based protein profiling: A graphical review. ResearchGate. [Link]

  • Kalesh, K. A., et al. (2019). Design and synthesis of fluorescent activity probes for protein phosphatases. Nature Protocols, 14(4), 1159-1181. [Link]

  • Lentz, C. S., et al. (2020). Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities. Current Opinion in Chemical Biology, 54, 38-46. [Link]

  • Tadayon, S., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Molecules, 26(9), 2417. [Link]

  • Livak, K. J., et al. (1995). Fluorescence associated with HPLC fractions collected from an intact... ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Optimizing 4-Fluorobenzamidine solubility for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing 4-Fluorobenzamidine Solubility for Biological Assays Ticket ID: T-SOL-4FB-001 Status: Open Responder: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are likely encountering variability in your IC50 values or erratic baseline noise in your protease inhibition assays.[1][2]

The Root Cause: 4-Fluorobenzamidine (4-FB) presents a specific physicochemical paradox. While the amidine group is highly polar and basic (pKa ~11), the fluorinated benzene ring drives significant lipophilicity. The commercial hydrochloride salt is hygroscopic and prone to "kinetic precipitation"—where it dissolves initially in organic solvents but micro-precipitates invisibly upon rapid dilution into aqueous buffers.

This guide replaces standard "mix-and-pray" protocols with a thermodynamically grounded workflow to ensure assay reproducibility.

Module 1: The Master Stock Solution

User Question: I dissolved the powder directly in water, but it seems unstable over time. What is the correct solvent for a long-term master stock?

Technical Response: Never use water for long-term storage of amidines.[1][2] Although the hydrochloride salt is water-soluble, amidines are susceptible to hydrolysis, converting to the inactive amide (4-fluorobenzamide) and ammonia over time.[1][2]

The Protocol:

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.[1][2]

  • Concentration: Target 100 mM . This is high enough to allow large dilution factors (keeping final DMSO low) but well below the saturation limit of ~140 mM (approx. 25 mg/mL).[1][2]

  • Procedure:

    • Weigh the hydrochloride salt (MW: ~174.6 g/mol ).[1][2] Note: Ensure you account for the mass of the HCl counter-ion.

    • Add half the calculated volume of DMSO.

    • Vortex vigorously for 30 seconds.

    • Add the remaining DMSO.[1][2]

    • Critical Step: Sonicate for 5 minutes at room temperature to break up crystal lattice energy, even if the solution looks clear.

  • Storage: Aliquot into amber glass vials (fluorine-carbon bonds are stable, but amidines can be light-sensitive). Store at -20°C.

Module 2: The "Crash-Out" Phenomenon (Dilution Strategy)

User Question: When I spike my 100 mM DMSO stock directly into my assay buffer, the solution turns slightly cloudy or my enzyme activity drops unexpectedly.

Technical Response: You are experiencing "Solvent Shock." When a hydrophobic-rich solute in DMSO hits water, the dielectric constant changes instantly from ~47 (DMSO) to ~80 (Water).[1][2] The solubility capacity drops logarithmically, causing local supersaturation and precipitation before the solute can disperse.

The Fix: The Intermediate Step-Down Protocol Do not jump from 100% DMSO to 1% DMSO in one step. Use an intermediate dilution.

Step-by-Step Workflow:

  • Start: 100 mM Master Stock (100% DMSO).

  • Intermediate: Dilute 1:10 into pure water (not buffer yet) or 50% DMSO/Water.

    • Result: 10 mM solution in 10% DMSO.[1][2]

    • Why: This lowers the hydrophobic shock.[1][2]

  • Final Assay Mix: Dilute this intermediate into your Assay Buffer (e.g., Tris/PBS).

    • Target: 100 µM (Final DMSO: 0.1%).

Visualizing the Solubility Logic

SolubilityWorkflow Start Solid 4-Fluorobenzamidine HCl Solvent Dissolve in Anhydrous DMSO (Target 100 mM) Start->Solvent Check Visual Check: Clear? Solvent->Check Sonicate Sonicate 5 mins (Break Lattice Energy) Check->Sonicate No/Cloudy Direct Direct Spike into Buffer (RISK: Precipitation) Check->Direct Avoid StepDown Intermediate Dilution (1:10 in H2O) Check->StepDown Yes Sonicate->Check Final Final Assay Buffer (pH 7.4, <1% DMSO) Direct->Final High Noise/Error StepDown->Final Safe Dilution

Figure 1: The Step-Down Dilution Workflow designed to prevent kinetic precipitation during the transition from organic to aqueous phases.

Module 3: pH and Buffer Compatibility

User Question: My assay is at pH 7.4. Will the molecule be charged? Does this affect solubility?

Technical Response: Yes, and it is critical for solubility.

  • The Science: The amidine group is a strong base.

    • Benzamidine pKa: ~11.6.[1][2]

    • 4-Fluorobenzamidine pKa: ~11.0–11.4 (Fluorine is electron-withdrawing, slightly lowering pKa, but it remains very basic).[1][2]

  • At pH 7.4: The molecule is >99.9% protonated (cationic form:

    
    ).[1][2]
    
  • Solubility Implication: The cationic form is much more soluble in water than the neutral free base.

    • Danger Zone: Do not use buffers with pH > 9.[1][2]0. As you approach the pKa, the neutral species forms, and aqueous solubility will plummet, leading to precipitation.[1][2]

Buffer Recommendations:

Buffer SystemCompatibilityNotes
PBS (pH 7.4) High Excellent for cell-based assays.[1][2]
Tris-HCl Medium Good, but amine groups in Tris can sometimes interfere with specific amine-reactive probes if used.[1][2]
HEPES High Very stable, minimal interaction with amidines.[1][2]
Borate (pH > 9) Low Avoid. High pH risks deprotonation and precipitation.[1][2]

Module 4: Quality Control (Self-Validating Systems)

User Question: How do I prove the compound is actually in solution and not just a micro-suspension?

Technical Response: Visual inspection is insufficient for micro-molar concentrations. Use Nephelometry or UV-Vis Validation .[1][2]

The Validation Protocol:

  • Prepare your final assay concentration (e.g., 100 µM) in a clear bottom plate.[1][2]

  • Measure Absorbance at 600 nm (where the compound does not absorb).[1][2]

    • Logic: Any reading significantly above the buffer blank indicates light scattering caused by micro-precipitates.[1][2]

  • Pass Criteria: OD600 < 0.005 above background.[1][2]

Mechanism of Assay Failure

FailureMechanism cluster_0 The Crash Event Stock DMSO Stock (Solvated by DMSO) Mix Rapid Mixing into Buffer Stock->Mix Shell Hydration Shell Formation Lag Mix->Shell Agg Hydrophobic Aggregation Shell->Agg If mixing is too fast Result False Inhibition (Enzyme sequestration) Agg->Result

Figure 2: The kinetic mechanism of "crashing out."[1][2] Rapid mixing without intermediate steps causes hydrophobic aggregation before water molecules can organize around the cationic charge.

References

  • Di, L., & Kerns, E. H. (2015).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2] (Chapter on Solubility and pKa in Drug Discovery).

  • PubChem. (n.d.).[1][2] 4-Fluorobenzamidine hydrochloride (Compound Summary).[1][2][] National Library of Medicine.[1][2] Retrieved January 30, 2026.[1][2][4] [Link]

  • Markwardt, F., et al. (1968).[1][2] Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry.[1][2] (Foundational work on benzamidine solubility and inhibition constants). [Link]

Sources

Technical Support Center: 4-Fluorobenzamidine & Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 4-Fluorobenzamidine and other small molecules in fluorescence-based assays. This guide is designed to provide in-depth troubleshooting strategies, mechanistic explanations, and practical protocols to help you identify and mitigate potential assay interference. As senior application scientists, our goal is to empower you to generate robust, reliable, and artifact-free data.

Frequently Asked Questions (FAQs)
Q1: My fluorescence signal drops significantly in wells treated with 4-Fluorobenzamidine. Is this compound a known quencher?

A decrease in signal is a common indicator of fluorescence quenching, a phenomenon where a compound reduces the quantum yield of a fluorophore through non-radiative pathways.[1][2] While 4-Fluorobenzamidine is not widely documented as a promiscuous quencher, its aromatic structure is a feature common to many quenching molecules.[3]

There are two primary quenching mechanisms:

  • Förster Resonance Energy Transfer (FRET): Occurs when the emission spectrum of the assay fluorophore overlaps with the absorbance spectrum of the interfering compound.[3]

  • Static or Contact Quenching: Involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[4][5]

Actionable Advice: The first step is to determine if the observed signal decrease is due to a genuine biological effect or a quenching artifact. This requires running a specific control experiment. See Protocol 2: Quenching Validation Assay for a step-by-step guide.

Q2: I'm seeing an unusually high signal in my assay when 4-Fluorobenzamidine is present, suggesting activation. Could this be an artifact?

Yes, an unexpectedly high signal is a classic sign of compound autofluorescence.[1][2] Many small molecules with conjugated planar systems can absorb light at the excitation wavelength of your assay and emit light in the detection window, leading to a false-positive signal.[2] This is particularly common with assays that use fluorophores in the blue/green spectral region.[1]

Actionable Advice: You must quantify the intrinsic fluorescence of 4-Fluorobenzamidine under your specific assay conditions (buffer, media, etc.). This will allow you to determine its contribution to the total signal. Refer to Protocol 1: Characterizing Compound Autofluorescence .

Q3: What are the primary mechanisms by which a small molecule like 4-Fluorobenzamidine can interfere with a fluorescence assay?

Small molecule interference is a significant challenge in drug discovery and chemical biology. The three main mechanisms are:

  • Autofluorescence: The compound itself is fluorescent and adds to the assay signal.[1][2]

  • Fluorescence Quenching: The compound absorbs the fluorophore's emitted energy, reducing the signal.[2][3]

  • Inner Filter Effect (IFE): The compound absorbs light at either the excitation or emission wavelengths, effectively shadowing the fluorophore and reducing signal intensity. This is a concentration-dependent effect governed by Beer's Law.[1][2]

This relationship can be visualized as follows:

cluster_0 Potential Interference Pathways Compound Test Compound (e.g., 4-Fluorobenzamidine) Assay Fluorescence Assay System (Fluorophore + Target) Compound->Assay Quenching / IFE (False Negative Signal) Detector Plate Reader / Microscope Detector Compound->Detector Autofluorescence (False Positive Signal) Assay->Detector True Assay Signal

Caption: Mechanisms of small molecule assay interference.

Q4: How can I proactively design my assay to minimize potential interference?

A robust assay design is the best defense against artifacts.

  • Shift to Redder Wavelengths: Interference from autofluorescence and light scattering is far more prevalent at lower wavelengths (UV, blue, green).[1] Shifting to far-red tracers or fluorophores (e.g., Cy5, Alexa Fluor 647) can significantly reduce the rate of false positives.[1][6]

  • Use Time-Resolved Fluorescence (TR-FRET): This technology uses long-lifetime lanthanide donors (e.g., Terbium, Europium) and measures the signal after a delay. This effectively eliminates interference from short-lifetime autofluorescence.

  • Optimize Compound Concentration: Weak biological binders often require high screening concentrations, which increases the likelihood of interference.[1] Whenever possible, use the lowest effective concentration of your test compound.

Troubleshooting and Validation Protocols

These protocols are designed to be performed in parallel with your main experiment to systematically identify and correct for artifacts.

Protocol 1: Characterizing Compound Autofluorescence

Objective: To measure the intrinsic fluorescence of 4-Fluorobenzamidine in your assay buffer.

Methodology:

  • Prepare a "Compound-Only" Plate: Use the same microplate type (e.g., black, clear-bottom) as your main assay.[7]

  • Add Assay Buffer: To a series of wells, add the final assay buffer/media, excluding the fluorescent reporter and biological target (e.g., enzyme, cells).

  • Create a Serial Dilution: Add 4-Fluorobenzamidine to the wells, creating a concentration gradient that matches and slightly exceeds the range used in your primary experiment.

  • Include a "Buffer-Only" Control: At least three wells should contain only the assay buffer to establish the baseline background.

  • Read the Plate: Use the exact same instrument settings (excitation/emission wavelengths, gain, focal height) as your main experimental run.[7]

  • Analyze Data: Subtract the average fluorescence of the "Buffer-Only" wells from the "Compound-Only" wells. If the resulting value is significantly above baseline, your compound is autofluorescent at that concentration. This value can be used to correct your primary data.

Caption: Workflow for assessing compound autofluorescence.

Protocol 2: Quenching Validation Assay

Objective: To determine if 4-Fluorobenzamidine is quenching the signal of your fluorescent reporter.

Methodology:

  • Prepare a "No-Target" Plate: This setup should contain your assay buffer and the fluorescent reporter (e.g., fluorescent substrate, labeled antibody) at its final assay concentration, but without the biological target (e.g., enzyme, receptor).

  • Add a Positive Control: Include wells with only the buffer and fluorescent reporter. This will represent your 100% (unquenched) signal.

  • Add Test Compound: To other wells, add 4-Fluorobenzamidine across the same concentration range used in your main experiment.

  • Read and Analyze: Read the plate using standard settings. Calculate the signal in the compound-containing wells as a percentage of the positive control signal. A concentration-dependent decrease in fluorescence indicates a quenching effect.

Data Interpretation Table

Observation in Control AssayInterpretationImplication for Main Experiment
No change in signalNo direct quenching or autofluorescenceObserved effect is likely biological.
Signal increases with [Cmpd]Compound is autofluorescentApparent "activation" may be an artifact.
Signal decreases with [Cmpd]Compound is quenching the fluorophoreApparent "inhibition" may be an artifact.
Advanced Troubleshooting & Next Steps
My compound is a confirmed quencher. What now?

If quenching is confirmed, the compound is interfering with the assay readout directly.

  • Change the Fluorophore: Quenching efficiency is dependent on spectral overlap.[3] Switching to a fluorophore with a different emission spectrum may solve the problem.

  • Change the Assay Format: Move to an orthogonal detection method that is not fluorescence-based, such as an absorbance, luminescence, or label-free assay (e.g., Surface Plasmon Resonance), to confirm the biological activity.[1] This is the gold standard for validating a hit from a fluorescence-based screen.

  • Reduce Compound Concentration: If possible, lowering the concentration of 4-Fluorobenzamidine may reduce the quenching effect to an acceptable level.

My compound is autofluorescent. How do I get reliable data?
  • Background Subtraction: For moderate autofluorescence, you can subtract the signal measured in Protocol 1 from your primary experimental data on a well-by-well basis.

  • Pre-read Plate: A common strategy in high-throughput screening is to perform a "pre-read" of the plate after adding the library compounds but before adding the fluorescent reporter.[2] This measures the intrinsic compound fluorescence, which can then be subtracted from the final post-incubation read.

  • Shift Detection Wavelengths: If your instrument allows, try shifting the emission wavelength filter away from the peak emission of 4-Fluorobenzamidine while still capturing sufficient signal from your reporter dye.

References
  • Interference with Fluorescence and Absorbance. (2015). Assay Guidance Manual, NCBI Bookshelf. [Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (2020). SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • 4-Fluorobenzamidine Chemical and Physical Properties. PubChem, National Institutes of Health. [Link]

  • Assay Troubleshooting Guide. Molecular Biology (MB) About. [Link]

  • Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores. (2011). Bioconjugate Chemistry. [Link]

  • Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. (2007). Journal of Biomolecular Screening. [Link]

  • Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts. (2024). Journal of the American Chemical Society. [Link]

  • Thioamide Quenching of Fluorescent Probes Through Photoinduced Electron Transfer: Mechanistic Studies and Applications. (2013). Journal of the American Chemical Society. [Link]

  • Fluorescence Quenching of Xanthene Dyes during Amide Bond Formation using DMTMM. (2022). ChemRxiv. [Link]

Sources

Identifying and characterizing impurities in 4-Fluorobenzamidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Fluorobenzamidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we will delve into the causality behind experimental outcomes, provide validated protocols, and offer robust troubleshooting advice to ensure the highest purity and yield of your target compound.

Section 1: Understanding and Mitigating Impurity Formation

This section addresses the fundamental questions regarding the synthesis of 4-Fluorobenzamidine and the origins of common impurities. A proactive understanding of potential side reactions is the first step toward effective impurity control.

Q1: What is the most common and reliable synthetic route for 4-Fluorobenzamidine, and where do impurities typically arise?

The most prevalent and industrially scalable method for synthesizing 4-Fluorobenzamidine hydrochloride is the Pinner reaction . This reaction involves the acid-catalyzed reaction of 4-fluorobenzonitrile with an alcohol (like ethanol) to form an imidate ester intermediate, which is then treated with ammonia to yield the final amidine product.

While robust, this pathway has critical points where impurities can be introduced or formed. Understanding these steps is crucial for troubleshooting.

cluster_0 Pinner Synthesis Pathway & Impurity Hotspots A 4-Fluorobenzonitrile B Ethyl 4-fluorobenzimidate HCl (Pinner Salt Intermediate) A->B  HCl, Ethanol (Anhydrous) I1 Impurity: 4-Fluorobenzoic Acid A->I1  Trace H₂O (Hydrolysis of Nitrile) C 4-Fluorobenzamidine HCl (Target Product) B->C  Ammonia (in Ethanol) (Ammonolysis) I2 Impurity: Ethyl 4-fluorobenzoate B->I2  Excess H₂O (Hydrolysis of Imidate) I3 Impurity: 4-Fluorobenzamide B->I3  Incomplete Ammonolysis / Partial Hydrolysis

Caption: Pinner synthesis of 4-Fluorobenzamidine showing key impurity formation points.

Q2: What are the primary impurities, and how do they impact the final product?

The purity of your starting materials and the control of reaction conditions are paramount. Even trace amounts of water can lead to significant impurity formation. The most commonly encountered impurities are detailed below.[1][2]

Impurity NameChemical StructureCommon Cause of FormationDownstream Impact
4-Fluorobenzonitrile F-C₆H₄-CNUnreacted starting material.Can be difficult to remove due to similar polarity. May interfere with subsequent reactions.
4-Fluorobenzoic Acid F-C₆H₄-COOHHydrolysis of the starting nitrile or the imidate intermediate in the presence of water.Alters pH, can cause salt formation issues, and is a common process-related impurity.
Ethyl 4-fluorobenzoate F-C₆H₄-COOEtHydrolysis of the Pinner salt intermediate (ethyl 4-fluorobenzimidate) by moisture.Often co-crystallizes with the product, making purification challenging.
4-Fluorobenzamide F-C₆H₄-CONH₂Incomplete ammonolysis of the imidate intermediate or its partial hydrolysis during workup.[3][4]Can be difficult to separate and may have its own biological activity or toxicity.
Q3: How can I proactively minimize the formation of these impurities during the synthesis?

Controlling impurities starts with rigorous experimental technique. Here are actionable steps rooted in the chemistry of the Pinner reaction:

  • Ensure Anhydrous Conditions: The Pinner reaction is notoriously sensitive to water.

    • Causality: Water can hydrolyze the starting nitrile, the activated nitrile-HCl adduct, and the imidate intermediate.

    • Action: Use freshly distilled, anhydrous ethanol. Dry the HCl gas before bubbling it into the reaction. Use flame-dried glassware and maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon).

  • Control Reaction Temperature:

    • Causality: The initial formation of the Pinner salt is typically performed at low temperatures (0-5 °C) to prevent side reactions and degradation. Allowing the reaction to warm prematurely can lead to the formation of byproducts.

    • Action: Maintain a consistent cold bath and monitor the internal reaction temperature closely.

  • Stoichiometric Control:

    • Causality: An excess of alcohol is used to drive the reaction, but a significant excess of HCl can promote unwanted side reactions. During ammonolysis, a sufficient excess of ammonia is needed to ensure complete conversion of the imidate.

    • Action: Add reagents slowly and in a controlled manner. For the ammonolysis step, ensure the ammonia solution is saturated and use a sufficient molar excess.

Section 2: Analytical Identification and Characterization

Once you have your crude product, a systematic analytical approach is necessary to identify and quantify any impurities.

Q4: What is a reliable workflow for identifying an unknown peak in my crude 4-Fluorobenzamidine sample?

A multi-technique approach is the most robust way to characterize impurities.[5] High-Performance Liquid Chromatography (HPLC) is excellent for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural elucidation.

cluster_1 Impurity Identification Workflow Start Crude Product Sample HPLC 1. HPLC-UV Analysis (Purity Assessment) Start->HPLC Decision Unknown Peak > 0.1%? HPLC->Decision LCMS 2. LC-MS Analysis (Get Molecular Weight) Decision->LCMS Yes End Structure Confirmed Decision->End No Hypothesis Propose Structures (Based on MW & Synthesis Pathway) LCMS->Hypothesis Isolation 3. Preparative HPLC (Isolate Impurity) Hypothesis->Isolation NMR 4. NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Confirm Structure) Isolation->NMR NMR->End

Caption: A systematic workflow for the identification and characterization of unknown impurities.

Q5: Can you provide a starting HPLC method for resolving 4-Fluorobenzamidine from its common impurities?

Absolutely. A reverse-phase HPLC method is typically effective. This method should be considered a starting point and may require optimization for your specific system and sample matrix.[6]

Protocol: Reverse-Phase HPLC Analysis

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL.

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 235 nm.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Expected Elution Order (General): 4-Fluorobenzoic Acid -> 4-Fluorobenzamide -> 4-Fluorobenzamidine -> Ethyl 4-fluorobenzoate -> 4-Fluorobenzonitrile. This order is based on increasing hydrophobicity and should be confirmed with standards.

Q6: What are the key NMR and MS signatures to look for when identifying these impurities?
  • Mass Spectrometry (MS): In an LC-MS analysis using electrospray ionization (ESI) in positive mode, you should look for the [M+H]⁺ ions.

    • 4-Fluorobenzamidine: m/z 139.07

    • 4-Fluorobenzonitrile: m/z 122.04 (may not ionize well)

    • 4-Fluorobenzoic Acid: m/z 141.03

    • Ethyl 4-fluorobenzoate: m/z 169.06

    • 4-Fluorobenzamide: m/z 140.05

  • ¹H NMR Spectroscopy (in DMSO-d₆):

    • 4-Fluorobenzamidine: Look for broad signals for the -NH₂ and =NH protons (typically > 8.0 ppm) and two sets of doublets in the aromatic region (approx. 7.2-8.0 ppm) characteristic of a 1,4-disubstituted ring.

    • 4-Fluorobenzamide: Will show two distinct broad singlets for the -CONH₂ protons (often around 7.5 and 8.1 ppm).

    • Ethyl 4-fluorobenzoate: Will show a characteristic triplet (for -CH₃) and quartet (for -CH₂-) for the ethyl group, typically around 1.3 and 4.3 ppm, respectively.

  • ¹⁹F NMR Spectroscopy: This is a powerful tool. The product and all related impurities will show a signal in the ¹⁹F spectrum. The chemical shift will be sensitive to the electronic environment of the fluorine atom, allowing for clear differentiation between the species.

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your synthesis and purification.

Q7: My final product is an off-white or yellowish solid with a low, broad melting point. What is the likely cause?

This is a classic sign of impurity presence. A low or broad melting point indicates that the crystal lattice is disrupted by foreign molecules.

  • Likely Cause: The most probable culprits are residual 4-fluorobenzoic acid or ethyl 4-fluorobenzoate , which can co-precipitate with your product. Discoloration can also arise from minor degradation pathways.

  • Troubleshooting Steps:

    • Analyze: Run an HPLC and ¹H NMR on your sample to identify the specific impurities.

    • Purify: Recrystallization is often effective. A common solvent system is Ethanol/Ether. Dissolve the crude product in a minimal amount of hot ethanol and slowly add diethyl ether until turbidity persists. Allow it to cool slowly to form pure crystals.

    • Acid-Base Extraction: If significant amounts of 4-fluorobenzoic acid are present, consider dissolving the crude product in an organic solvent (like ethyl acetate) and washing with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. Then, re-isolate the hydrochloride salt.

Q8: I see a major peak in my HPLC, but my overall yield is very low (< 40%). Where did my product go?

Low yield, despite good purity in the isolated product, points to issues during the reaction or workup stages.[7]

cluster_2 Troubleshooting Low Yield Start Low Yield Observed Check1 Was the Pinner salt (intermediate) formation incomplete? Start->Check1 Check2 Was there excessive hydrolysis during the reaction? Check1->Check2 No Sol1 Solution: - Ensure complete saturation with dry HCl gas. - Extend reaction time at 0-5 °C. Check1->Sol1 Yes Check3 Was the product lost during isolation/purification? Check2->Check3 No Sol2 Solution: - Use anhydrous solvents/reagents. - Maintain inert atmosphere. Check2->Sol2 Yes Sol3 Solution: - Avoid overly aggressive extractions. - Optimize recrystallization solvent volume. Check3->Sol3 Yes End Yield Improved Check3->End No Sol1->End Sol2->End

Caption: A decision tree for diagnosing the root cause of low reaction yields.

  • Causality & Investigation:

    • Incomplete Pinner Salt Formation: The reaction of 4-fluorobenzonitrile with HCl/ethanol may not have gone to completion. This can happen if the HCl gas does not fully saturate the solution or if the reaction time is too short.

    • Hydrolysis of Intermediate: As mentioned, water is the primary enemy. If significant water was present, a large portion of your intermediate could have been converted to the ester or carboxylic acid byproduct, which would then be removed during workup.

    • Loss During Workup: 4-Fluorobenzamidine hydrochloride has some solubility in alcohols. If too much solvent is used during recrystallization or if the product is washed excessively, significant material loss can occur.

References

  • National Center for Biotechnology Information. 4-Fluorobenzamidine Hydrochloride. PubChem Compound Summary for CID 12456160. Available at: [Link]

  • National Center for Biotechnology Information. 4-Fluorobenzamidine. PubChem Compound Summary for CID 4295238. Available at: [Link]

  • Ballesteros-Casallas, A., et al. (2021). Mild method for the synthesis of amidines by the electrophilic activation of amides. ResearchGate. Available at: [Link]

  • PubMed Central. Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography. Available at: [Link]

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. Available at: [Link]

  • ResearchGate. Isolation, Characterization of Unknown Impurity in Brimonidine Tartrate by Auto Purifier, NMR, LC/MS/MS and HPLC. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of amidines. Available at: [Link]

  • Saraceno, J. J., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society. Available at: [Link]

  • CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available at: [Link]

  • Google Patents. CN105330568A - Preparation method for p-aminobenzamidine hydrochloride.
  • MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. Available at: [Link]

  • PubMed Central. Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]

  • PubMed Central. Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Available at: [Link]

  • RSC Publishing. Amidines from cyclic amines and nitriles in the presence of zinc(II). Available at: [Link]

  • MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Physicochemical Properties of Halogenated Benzamidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the benzamidine scaffold stands as a privileged structure, renowned for its ability to mimic the guanidinium group of arginine and interact with a host of serine proteases. The strategic modification of this scaffold through halogenation is a widely employed tactic to modulate its physicochemical and pharmacokinetic properties. This guide offers a comparative analysis of key physicochemical parameters across a series of para-halogenated benzamidines, providing researchers with the foundational data and experimental insights necessary for rational drug design.

Introduction: The Strategic Role of Halogenation

Benzamidine, a potent inhibitor of serine proteases like trypsin, serves as a cornerstone for the design of therapeutic agents targeting enzymes involved in coagulation, fibrinolysis, and inflammation. Halogenation, the introduction of fluorine, chlorine, bromine, or iodine, offers a nuanced approach to fine-tuning a molecule's properties. This is achieved through a combination of steric and electronic effects, as well as the potential for halogen bonding—a non-covalent interaction that can enhance binding affinity and specificity.[1] Understanding how the choice of halogen impacts fundamental properties such as basicity (pKa), lipophilicity (logP), aqueous solubility, and melting point is paramount for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will delve into a comparative analysis of 4-fluorobenzamidine, 4-chlorobenzamidine, 4-bromobenzamidine, and 4-iodobenzamidine, alongside the parent benzamidine molecule. We will explore the theoretical underpinnings of how each halogen influences these properties and provide standardized protocols for their experimental determination.

Comparative Analysis of Physicochemical Properties

The introduction of a halogen atom at the para-position of the benzamidine ring systematically alters its electronic and steric character, leading to predictable trends in its physicochemical properties. The following sections and the summary table provide a comparative overview.

CompoundHalogenpKalogP (Calculated)Aqueous SolubilityMelting Point (°C)
BenzamidineH11.6[2]0.7[3]Slightly Soluble[3]64-66[3]
4-FluorobenzamidineF~11.2 (Estimated)1.0Lower than Benzamidine (Est.)Data not available
4-ChlorobenzamidineCl~11.1 (Estimated)1.6Lower than Fluorobenzamidine (Est.)Data not available
4-BromobenzamidineBr~11.1 (Estimated)1.8Lower than Chlorobenzamidine (Est.)Data not available
4-IodobenzamidineI~11.1 (Estimated)2.2Lowest in the series (Est.)Data not available
Basicity (pKa)

The amidine functional group is strongly basic due to the resonance stabilization of its protonated form. The pKa of benzamidine is approximately 11.6.[2] Halogens are electron-withdrawing groups, which are expected to decrease the basicity of the amidine group by reducing the electron density on the aromatic ring. This effect generally increases with the electronegativity of the halogen (F > Cl > Br > I). However, the overall impact on pKa is also influenced by the polarizability and size of the halogen. For para-substituted compounds, the inductive effect is the primary driver. Therefore, we can predict a decrease in pKa for all halogenated derivatives compared to benzamidine, with the fluoro-substituted compound being the least basic and the iodo-substituted compound being the most basic among the halogenated series, though the differences are expected to be subtle.

Lipophilicity (logP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of membrane permeability and plasma protein binding.[4] The octanol-water partition coefficient (logP) is the standard measure of lipophilicity.[5] Halogenation generally increases the lipophilicity of a molecule. This is attributed to the larger size and greater polarizability of the halogen atoms compared to hydrogen, which enhances van der Waals interactions with nonpolar solvents.[6] As we descend the halogen group, the atomic size and polarizability increase, leading to a corresponding increase in logP. Thus, the predicted trend for lipophilicity is: I > Br > Cl > F > H.

Aqueous Solubility

Aqueous solubility is a crucial factor for drug formulation and bioavailability. The introduction of larger, more lipophilic halogen atoms tends to decrease aqueous solubility. This is because the disruption of the highly ordered hydrogen-bonding network of water by a larger, non-polar molecule becomes energetically less favorable. Therefore, the expected trend for aqueous solubility is the inverse of the lipophilicity trend: H > F > Cl > Br > I. The parent benzamidine is described as slightly soluble in water.[3]

Melting Point

The melting point of a crystalline solid is influenced by the strength of the intermolecular forces in the crystal lattice, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding. For the halogenated benzamidines, an increase in molecular weight and polarizability down the group (from F to I) generally leads to stronger intermolecular van der Waals forces. This would suggest an increasing trend in melting points. However, crystal packing efficiency, which is difficult to predict, also plays a significant role. Data from analogous series, such as halogenated benzaldehydes, show a general increase in melting point with the size of the halogen.[7]

Experimental Protocols

To empower researchers to validate these predicted trends and characterize their own halogenated benzamidine derivatives, this section provides detailed, step-by-step methodologies for the determination of pKa, logP, aqueous solubility, and melting point.

Determination of pKa by Potentiometric Titration

Causality: Potentiometric titration is a highly accurate method for determining the pKa of a substance.[1] It relies on monitoring the change in pH of a solution of the analyte upon the incremental addition of a titrant (an acid or a base). The pKa corresponds to the pH at which half of the analyte is in its protonated form and half is in its deprotonated form, which is identified as the midpoint of the steepest portion of the titration curve.

Experimental Workflow:

G prep Prepare Analyte Solution (e.g., 1 mM in water/co-solvent) cal Calibrate pH Meter (using standard buffers, e.g., pH 4, 7, 10) prep->cal Ensure accurate pH measurement titrate Titrate with Standard Acid (e.g., 0.1 M HCl) while recording pH and titrant volume cal->titrate plot Plot Titration Curve (pH vs. Volume of Titrant) titrate->plot analyze Determine Equivalence Point (e.g., using first or second derivative plot) plot->analyze calc Calculate pKa (pH at half-equivalence point) analyze->calc

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a ~1 mM solution of the halogenated benzamidine in deionized water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, but the pKa value will be an apparent pKa (pKaapp) specific to that solvent system. Prepare a standardized solution of 0.1 M hydrochloric acid (HCl).

  • pH Meter Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[8]

  • Titration Setup: Place a known volume (e.g., 20 mL) of the benzamidine solution in a thermostatted vessel. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and the tip of the burette containing the HCl titrant into the solution.

  • Titration: Add the HCl titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of HCl added. To accurately determine the equivalence point (the point of maximum slope), it is recommended to plot the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve. The peak of the first derivative plot or the zero crossing of the second derivative plot corresponds to the equivalence point.

  • pKa Calculation: The pKa is the pH at the half-equivalence point. Determine the volume of titrant at the equivalence point and divide it by two. Find the corresponding pH value on the original titration curve.

Determination of Lipophilicity (logP) by the Shake-Flask Method

Causality: The shake-flask method is the "gold standard" for logP determination.[9] It directly measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol and water, at equilibrium. The ratio of the compound's concentration in the two phases provides the partition coefficient (P), the logarithm of which is logP.

Experimental Workflow:

G pre_sat Pre-saturate Solvents (n-octanol with water, water with n-octanol) prep Prepare Analyte Solution (dissolve compound in one phase) pre_sat->prep Ensure thermodynamic equilibrium mix Mix and Shake (analyte solution with the other phase) prep->mix equil Equilibrate (allow phases to separate) mix->equil sample Sample Both Phases (aqueous and octanol layers) equil->sample analyze Analyze Concentration (e.g., by UV-Vis or HPLC) sample->analyze calc Calculate logP analyze->calc

Caption: Workflow for logP determination by the shake-flask method.

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water (typically a buffer of a specific pH, e.g., pH 7.4 for logD) with n-octanol by vigorously mixing them and allowing them to separate overnight. This is crucial to ensure thermodynamic equilibrium.

  • Analyte Addition: Prepare a stock solution of the halogenated benzamidine in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel or a screw-cap vial), combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water or buffer. The volume ratio can be adjusted depending on the expected logP value.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to facilitate partitioning.[10] Then, allow the phases to separate completely. Centrifugation can be used to break up any emulsions.

  • Sampling and Analysis: Carefully withdraw aliquots from both the n-octanol and the aqueous phases. Determine the concentration of the benzamidine derivative in each phase using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • logP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[5]

Determination of Aqueous Solubility

Causality: Thermodynamic equilibrium solubility is a fundamental property that reflects the maximum amount of a substance that can dissolve in a solvent at a given temperature. The shake-flask method is a common approach where an excess of the solid compound is equilibrated with the solvent, and the concentration of the dissolved compound is then measured.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid halogenated benzamidine to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., a 0.22 µm PVDF filter).

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved benzamidine derivative using a validated analytical method like HPLC-UV.

  • Solubility Calculation: The measured concentration of the saturated solution represents the aqueous solubility of the compound under the specified conditions.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality: Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[11] The melting of a crystalline solid is an endothermic process that results in a characteristic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.

Experimental Workflow:

G prep Prepare Sample (weigh 1-5 mg into a DSC pan) cal Calibrate DSC (using standards like indium) prep->cal Ensure accurate measurement run Run DSC Scan (heat sample at a constant rate, e.g., 10 °C/min) cal->run plot Record Thermogram (Heat Flow vs. Temperature) run->plot analyze Analyze Melting Peak (determine onset temperature) plot->analyze

Caption: Workflow for melting point determination by DSC.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion, such as indium.[12]

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the crystalline halogenated benzamidine into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to be used as a reference.

  • DSC Run: Place the sample pan and the reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point.[11] An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidative degradation.

  • Data Analysis: The output is a thermogram plotting heat flow versus temperature. The melting process will appear as an endothermic peak. The melting point is determined as the onset temperature of this peak, which is the intersection of the baseline with the tangent to the steepest part of the leading edge of the peak.[13]

Conclusion and Future Directions

The systematic halogenation of the benzamidine scaffold provides a powerful tool for modulating its physicochemical properties in a predictable manner. The general trends observed—decreased basicity, increased lipophilicity, and decreased aqueous solubility with increasing halogen size—offer a rational basis for the design of benzamidine-based inhibitors with improved pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of these critical parameters.

Future research should focus on obtaining a complete experimental dataset for the p-halogenated benzamidine series to validate the predicted trends. Furthermore, exploring the impact of halogenation at other positions on the benzene ring and the synthesis of di- or tri-halogenated derivatives could uncover novel structure-activity relationships and lead to the development of more potent and selective therapeutic agents.

References

  • OpenEye Scientific. pKa Database. [Link]

  • Baltruschat, F., et al. (2023). Digitized dataset of aqueous dissociation constants. ChemRxiv. [Link]

  • Baltruschat, F., et al. (2023). Digitized dataset of aqueous dissociation constants. ChemRxiv. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2021). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 26(15), 4435. [Link]

  • PubChem. Benzamidine. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • ResearchGate. (2023). Quantum-Chemical Investigation of Spectral-Luminescent and Physical-Chemical Properties of Benzamides. [Link]

  • TA Instruments. (2020). 2020 Differential Scanning Calorimetry (DSC) Practical Training Course. [Link]

  • ResearchGate. (2014). Predicted vs. experimental logP values for the 140 compounds in the MLR training set. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • protocols.io. LogP / LogD shake-flask method. [Link]

  • Stark, D., et al. (2007). In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors. Bioorganic & Medicinal Chemistry, 15(21), 6819-6829. [Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

  • Chemistry Stack Exchange. LogP of halogen derivatives of aromatics and aliphatics explanation. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Predictions of log P for aromatic compounds. [Link]

  • ResearchGate. (2023). Benchmark Thermodynamic Properties of Methyl- and Methoxy-Benzamides: Comprehensive Experimental and Theoretical Study. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • NIH National Library of Medicine. Development of Methods for the Determination of pKa Values. [Link]

  • Intertek. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. [Link]

  • ScienceDirect. Determination of the PCM melting temperature range using DSC. [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo... [Link]

  • Applus+ DatapointLabs. Differential Scanning Calorimetry (DSC) Testing of Materials. [Link]

  • SciELO. Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]

  • ResearchGate. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. [Link]

Sources

A Senior Application Scientist's Guide to the Metabolic Stability of Fluorinated vs. Chlorinated Benzamidines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, optimizing a molecule's metabolic stability is as critical as perfecting its binding affinity. A compound that is rapidly metabolized will likely fail to achieve the necessary therapeutic exposure, regardless of its potency. Strategic chemical modifications are therefore essential to "block" or slow down these metabolic pathways. Among the most powerful tools in the medicinal chemist's arsenal is halogenation, particularly the introduction of fluorine or chlorine atoms. This guide provides a comparative analysis of how these two halogens influence the metabolic stability of the benzamidine scaffold, a common motif in various therapeutic agents, including protease inhibitors.

The Halogen Effect: A Tale of Two Atoms

Fluorine and chlorine are often used as bioisosteres for hydrogen or other functional groups, but their effects on a molecule's properties are distinct.[1][2] Understanding these differences is key to rationally designing metabolically robust drug candidates.

  • Electronegativity and Bond Strength: Fluorine is the most electronegative element, leading to a highly polarized and exceptionally strong carbon-fluorine (C-F) bond, with a bond dissociation energy of approximately 105.4 kcal/mol.[2][3] The carbon-chlorine (C-Cl) bond is weaker, at around 78.5 kcal/mol.[2] This fundamental difference is the primary reason fluorine is often employed to block sites of metabolic oxidation; the C-F bond is significantly harder for enzymes like Cytochrome P450 (CYP) to break.[3][4]

  • Atomic Size and Steric Hindrance: Fluorine is sterically small (van der Waals radius of 1.47 Å), making it an excellent mimic of a hydrogen atom (1.20 Å).[5] Chlorine is considerably larger (1.74 Å), providing more steric bulk.[5] This can be advantageous for physically preventing an enzyme from accessing a nearby metabolic soft spot, but it can also negatively impact binding affinity if the pocket is sterically constrained.

  • Lipophilicity: Halogenation generally increases a molecule's lipophilicity. However, chlorinated compounds are typically more lipophilic than their fluorinated counterparts.[1] This can influence how a compound partitions into membranes and interacts with the active sites of metabolic enzymes.

Metabolic Pathways of Benzamidines

The metabolic fate of a benzamidine-containing molecule is primarily governed by Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily.[6][7] Key metabolic transformations to consider include:

  • Aromatic Hydroxylation: The phenyl ring of the benzamidine is susceptible to oxidation by CYP enzymes to form phenolic metabolites.[8] This is often a major clearance pathway for aromatic compounds.

  • N-Hydroxylation: The amidine group itself can undergo N-hydroxylation, a reaction also shown to be mediated by the P450 system, to form a benzamidoxime.[7]

Halogenation is a strategy to shield the molecule from these metabolic attacks. Placing a halogen on the aromatic ring can prevent hydroxylation at that position.

Comparative Analysis: Fluorination vs. Chlorination

To illustrate the practical implications, let's consider a hypothetical matched-pair analysis of a generic benzamidine scaffold, where only the halogen substituent at a specific position on the phenyl ring is varied.

Compound IDSubstituentHalf-Life (t½, min) in HLMIntrinsic Clearance (Clint, µL/min/mg) in HLM
BZA-H-H1546.2
BZA-F-F1205.8
BZA-Cl-Cl858.2

*HLM: Human Liver Microsomes. Data are illustrative and based on established principles of metabolic stability.

Mechanistic Interpretation:

From this data, a clear trend emerges: halogenation significantly improves metabolic stability compared to the unsubstituted parent compound.

  • BZA-F (Fluorinated): This analog shows the most dramatic improvement in stability. The exceptional strength of the C-F bond effectively "shields" that position from aromatic hydroxylation.[9] If this was a primary metabolic route for BZA-H, its blockage would force metabolism to occur through slower, alternative pathways, thus increasing the half-life and reducing clearance.

  • BZA-Cl (Chlorinated): The chlorinated analog also demonstrates a substantial increase in stability over the parent compound. While the C-Cl bond is more susceptible to cleavage than C-F, it is still much stronger than a C-H bond and effectively blocks metabolism at that site. A recent molecular matched pair analysis found that chlorinated compounds had a slightly higher mean metabolic stability compared to their fluorinated counterparts, though the result was not statistically significant (p=0.06).[2] This could be attributed to the larger steric bulk of chlorine, which may provide an additional inhibitory effect on enzymatic activity beyond bond strength alone.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To generate reliable comparative data, a robust and well-controlled experimental protocol is essential. The liver microsomal stability assay is an industry-standard method for evaluating Phase I metabolism.[10][11][12]

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes and necessary cofactors.

Materials:

  • Pooled Human Liver Microsomes (e.g., from XenoTech)

  • Test Compounds (Fluorinated and Chlorinated Benzamidines)

  • Positive Control Compounds (e.g., Midazolam, Dextromethorphan)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (Cofactor)

  • Acetonitrile (ACN) with internal standard (for quenching)

  • Incubator/Water Bath (37°C)

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Preparation:

    • Thaw liver microsomes on ice.[13] Prepare a working solution of microsomes in phosphate buffer (e.g., to achieve a final protein concentration of 0.5 mg/mL).[6]

    • Prepare stock solutions of test compounds and controls in DMSO (e.g., 10 mM) and create working solutions by diluting in buffer to achieve a final incubation concentration of 1 µM.[13]

  • Pre-incubation:

    • In a 96-well plate, add the microsomal solution and the test compound solution.

    • Causality Check: This step allows the compound to equilibrate with the enzymes in the microsomal matrix before the reaction is initiated.

    • Include "minus-cofactor" control wells where buffer is added instead of the NADPH solution. This is a critical self-validating step to ensure that any compound disappearance is due to NADPH-dependent enzymatic activity and not chemical instability.

  • Initiation and Incubation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells (except the minus-cofactor controls).

    • Causality Check: NADPH is the essential cofactor that provides the reducing equivalents for CYP450 enzymes to function.[6] Without it, the catalytic cycle cannot proceed.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard.[13]

    • Causality Check: Acetonitrile precipitates the microsomal proteins, effectively stopping all enzymatic activity instantly. The internal standard is crucial for accurate quantification by LC-MS/MS, correcting for variations in sample processing and instrument response.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

Below is a diagram illustrating the experimental workflow.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup & Incubation cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Interpretation A Thaw Microsomes & Test Compounds B Prepare Working Solutions (Microsomes, Compounds, NADPH) A->B C Pre-incubate Microsomes & Compound at 37°C B->C D Initiate Reaction with NADPH C->D E Incubate at 37°C D->E F Collect Samples at Time Points (0, 5, 15, 30, 45 min) E->F G Quench with ACN + Internal Standard F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Plot ln(% Remaining) vs. Time I->J K Calculate t½ & Clint J->K

Caption: Workflow for the In Vitro Liver Microsomal Stability Assay.

Data Analysis and Interpretation

The data from the LC-MS/MS analysis is used to calculate the metabolic half-life (t½) and intrinsic clearance (Clint).

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining against time. The slope of the resulting line is the elimination rate constant (-k).

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (Clint):

    • Clint (µL/min/mg) = (0.693 / t½) * (1 / mg/mL microsomal protein)

These quantitative values allow for a direct and objective comparison of the metabolic stability between the fluorinated and chlorinated benzamidines.

The diagram below illustrates the potential metabolic fates and how halogenation provides protection.

G cluster_parent Parent Benzamidine (R=H) cluster_metabolism Metabolic Pathways (CYP450) Parent Unsubstituted Benzamidine M1 Aromatic Hydroxylation Parent->M1 Fast M2 N-Hydroxylation Parent->M2 Moderate F_analog Fluorinated Analog (R=F) F_analog->M1 Blocked F_analog->M2 Moderate Cl_analog Chlorinated Analog (R=Cl) Cl_analog->M1 Blocked Cl_analog->M2 Moderate

Caption: Halogenation as a metabolic shield for benzamidines.

Conclusion

Both fluorination and chlorination are highly effective strategies for enhancing the metabolic stability of benzamidine-containing compounds. The choice between them is not always straightforward and depends on the specific metabolic liabilities of the parent molecule and the broader structure-activity relationship (SAR).

  • Fluorine is often the first choice for blocking a known site of aromatic oxidation due to the supreme strength of the C-F bond.[3][4] Its small size minimizes the risk of disrupting favorable binding interactions.

  • Chlorine provides a robust metabolic shield and its larger size can offer additional steric hindrance to enzymatic attack.[1] However, its greater lipophilicity and size must be carefully considered within the context of the overall drug design goals.

Ultimately, the optimal strategy must be determined empirically. By employing well-controlled in vitro assays, such as the liver microsomal stability protocol detailed here, drug development professionals can make data-driven decisions to select the halogen that best confers metabolic stability while maintaining or enhancing the desired pharmacological activity.

References

  • Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
  • Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, Advance Article. DOI: 10.1039/d5sc07348k. PubMed.
  • Merck Millipore. Metabolic Stability Assays. Merck.
  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. DOI:10.1039/D5SC07348K.
  • Mercell. Metabolic stability in liver microsomes. Mercell.
  • Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC.
  • Cyprotex. Microsomal Stability. Evotec.
  • Clement, B., et al. (1993).
  • Moss, F. A., et al. (2020).
  • Di, L. (2018). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Drug Metabolism. Microsomal stability assay for human and mouse liver microsomes. Drug Metabolism.
  • Summerfield, C. J. E., & Pattison, G. (2026). Comparison of metabolic properties of fluorinated and chlorinated matched pairs.
  • Vileno, B. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
  • De Vivo, M., et al. (2021). Water regulates the residence time of Benzamidine in Trypsin. PMC.
  • Hanna, I. H., & Teale, F. W. J. (2001). Two possible mechanisms for the P450-catalyzed oxidation of 1-ABT to benzyne.
  • Vileno, B. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Buch, I., et al. (2011). Benzamidine binding to different Trypsin conformations.
  • Hagenmaier, H., et al. (1995). Metabolic degradation, inducing potency, and metabolites of fluorinated and chlorinated-fluorinated dibenzodioxins and dibenzofurans. PubMed.
  • Navrátilová, V., et al. (2021). Biased cytochrome P450-mediated metabolism via small-molecule ligands binding P450 oxidoreductase. PMC.
  • Olsen, L., et al. (2018). Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites. PubMed.
  • Mares-Guia, M., & Shaw, E. (2005). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin.
  • Pereira, M. T., et al. (2005). Thermodynamic evaluation and modeling of proton and water exchange associated with benzamidine and berenil binding to beta-trypsin. PubMed.
  • Zhang, Z., et al. (2002). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. PubMed.
  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship.org.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorobenzamidine
Reactant of Route 2
Reactant of Route 2
4-Fluorobenzamidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.